5-Bromo-4,6-dimethoxypyrimidine
Description
Properties
IUPAC Name |
5-bromo-4,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMYGYANOULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339667 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4319-77-1 | |
| Record name | 5-Bromo-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4,6-dimethoxypyrimidine (CAS 4319-77-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom and two methoxy groups on the pyrimidine core, makes it a valuable intermediate in the development of novel bioactive molecules. The electron-withdrawing nature of the pyrimidine ring, further influenced by the methoxy substituents, activates the bromine atom for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors for drug discovery.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 219.04 g/mol | --INVALID-LINK--[1] |
| CAS Number | 4319-77-1 | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
| XLogP3-AA (Computed) | 1.5 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count (Computed) | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | --INVALID-LINK--[1] |
| Rotatable Bond Count (Computed) | 2 | --INVALID-LINK--[1] |
| Exact Mass (Computed) | 217.96909 Da | --INVALID-LINK--[1] |
| Monoisotopic Mass (Computed) | 217.96909 Da | --INVALID-LINK--[1] |
| Topological Polar Surface Area (Computed) | 44.2 Ų | --INVALID-LINK--[1] |
| Purity | ≥96% | --INVALID-LINK--[2] |
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic strategy can be inferred from the preparation of analogous compounds. The following sections outline representative experimental procedures for its synthesis and subsequent use in cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound can be envisioned to start from the commercially available 4,6-dihydroxypyrimidine. The synthetic sequence would involve bromination followed by methylation.
Step 1: Bromination of 4,6-dihydroxypyrimidine
A plausible method for the bromination of 4,6-dihydroxypyrimidine to yield 5-bromo-4,6-dihydroxypyrimidine is a critical first step.[3]
-
Materials: 4,6-dihydroxypyrimidine, Bromine, appropriate solvent (e.g., acetic acid or chloroform).
-
Procedure:
-
Dissolve or suspend 4,6-dihydroxypyrimidine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
The precipitated product, 5-bromo-4,6-dihydroxypyrimidine, can be collected by filtration, washed with water, and dried.
-
Step 2: Methylation of 5-Bromo-4,6-dihydroxypyrimidine
The subsequent O-methylation of 5-bromo-4,6-dihydroxypyrimidine would yield the final product. A general method for the methylation of dihydroxypyrimidines can be adapted.[4]
-
Materials: 5-bromo-4,6-dihydroxypyrimidine, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., sodium hydroxide or potassium carbonate), and a suitable solvent (e.g., acetone or DMF).
-
Procedure:
-
Suspend 5-bromo-4,6-dihydroxypyrimidine and the base in the chosen solvent in a round-bottom flask.
-
Add the methylating agent dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
-
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors. The following is a representative protocol.
-
Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a temperature between 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethoxypyrimidine.
-
Analytical Characterization
The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic methods.
Table 2: Analytical Methods for Structural Elucidation
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment. | A singlet for the C2-proton of the pyrimidine ring and singlets for the two methoxy groups. |
| ¹³C NMR | To determine the carbon framework. | Distinct signals for each of the six carbon atoms. The carbons attached to the electronegative nitrogen and oxygen atoms will be downfield, and the carbon bearing the bromine atom will also be significantly shifted. |
| Mass Spectrometry (MS) | To determine the molecular weight and isotopic pattern. | A molecular ion peak corresponding to the molecular weight (219.04 g/mol ). A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic stretching and bending vibrations for C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.[5][6] |
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
Pyrimidine derivatives are a cornerstone in the development of kinase inhibitors due to their structural similarity to the purine core of ATP, allowing them to act as competitive inhibitors in the ATP-binding pocket of kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. This compound serves as a key starting material for the synthesis of various kinase inhibitors, particularly those targeting signaling pathways crucial for cell proliferation and survival, such as the Aurora kinase pathway.[7][8][9][10]
Role as a Precursor for Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers.[11] The synthesis of potent and selective Aurora kinase inhibitors often involves the use of substituted pyrimidine scaffolds. This compound can be utilized in a multi-step synthesis to generate complex inhibitors. A generalized workflow is depicted below.
References
- 1. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-Bromo-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. ripublication.com [ripublication.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethoxypyrimidine is a halogenated derivative of the pyrimidine core structure. Pyrimidine and its analogs are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds, including nucleobases and various therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics, synthetic approaches, and potential biological relevance of this compound, serving as a valuable resource for professionals in research and drug development.
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. While experimental data for this specific isomer is limited, computed properties provide valuable insights. For comparative purposes, experimental data for the closely related isomer, 5-Bromo-2,4-dimethoxypyrimidine, is also presented.
Table 1: General and Computed Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 219.04 g/mol | PubChem[1] |
| CAS Number | 4319-77-1 | PubChem[1] |
| Canonical SMILES | COC1=C(C(=NC=N1)OC)Br | PubChem[1] |
| InChI Key | XBALMYGYANOULM-UHFFFAOYSA-N | PubChem[1] |
| Computed XLogP3-AA | 1.5 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 4 | PubChem |
| Computed Rotatable Bond Count | 2 | PubChem |
| Computed Exact Mass | 217.96909 Da | PubChem[1] |
| Computed Topological Polar Surface Area | 44.2 Ų | PubChem[1] |
Table 2: Experimental Physicochemical Properties of 5-Bromo-2,4-dimethoxypyrimidine (Isomer for Comparison)
| Property | Value | Source |
| Melting Point | 62 - 65 °C | Chem-Impex[2] |
| Boiling Point | 125 °C at 17 mmHg | Chem-Impex[2] |
| Appearance | White to orange to green powder to crystal | Chem-Impex[2] |
Experimental Protocols
General Synthesis of Substituted Pyrimidines
The synthesis of this compound can be approached through various established methods for pyrimidine ring formation and substitution. A general workflow often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by halogenation and subsequent nucleophilic substitution to introduce the methoxy groups.
A representative synthetic approach for a related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, involves the following key steps which can be adapted:
-
Esterification: Catalytic esterification of a suitable starting acid.
-
Synthesis of the Malonic Ester Derivative: Reaction with dimethyl carbonate.
-
Cyclization: Reaction with formamidine hydrochloride to form the dihydroxypyrimidine ring.
-
Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride to yield the dichloropyrimidine.
-
Methoxylation: Nucleophilic substitution of the chloro groups with sodium methoxide to introduce the dimethoxy functionalities.
The following diagram illustrates a generalized workflow for the synthesis of a substituted pyrimidine.
References
An In-depth Technical Guide to 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key properties of 5-Bromo-4,6-dimethoxypyrimidine, a crucial building block in biochemical research and pharmaceutical development.
Core Molecular Data
This compound is a substituted pyrimidine ring with the chemical formula C₆H₇BrN₂O₂.[1][2] Its chemical structure and properties make it a versatile intermediate in the synthesis of more complex, biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [1][2] |
| Exact Mass | 217.96909 Da | [2] |
| CAS Number | 4319-77-1 | [1][2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=C(C(=NC=N1)OC)Br | [2] |
| InChI | InChI=1S/C6H7BrN2O2/c1-10-5-4(7)6(11-2)9-3-8-5/h3H,1-2H3 | [2] |
| InChIKey | XBALMYGYANOULM-UHFFFAOYSA-N | [2] |
Molecular Structure
The structure of this compound consists of a central pyrimidine ring. A bromine atom is substituted at the 5th position, and two methoxy groups (-OCH₃) are attached at the 4th and 6th positions.
Caption: 2D chemical structure of this compound.
Applications in Research and Development
This compound serves as a valuable building block in medicinal chemistry and biochemical research.[3] Its structure, featuring both bromine and methoxy functional groups, allows for diverse chemical modifications, making it a key intermediate in the synthesis of various biologically active molecules.[3] Researchers utilize this compound to create novel molecules with potential therapeutic applications, including the development of new pharmaceuticals.[3]
While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are subjects of significant research. For instance, pyrimidine derivatives have been investigated as potential inhibitors of thymidylate synthase, an enzyme targeted in anti-colorectal cancer therapies.[4]
Experimental Protocols
Detailed, standardized experimental protocols for the direct use of this compound are application-dependent and not publicly cataloged. However, its role as a synthetic intermediate is documented in chemical literature. For example, the synthesis of various 5-bromo-pyrimidine derivatives often involves reactions such as nucleophilic substitution, cross-coupling reactions, and further functionalization of the pyrimidine ring.[5]
A general synthetic approach for related compounds, such as 5-bromo-4-cyclopropyl-6-methoxypyrimidine, involves the bromination of the corresponding methoxypyrimidine precursor.[6] The synthesis of this compound itself can be achieved from 4,6-dihydroxypyrimidine.[7] Researchers should refer to specific synthetic chemistry literature for detailed experimental procedures relevant to their target molecules.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromo-4-cyclopropyl-6-methoxypyrimidine | 1649454-57-8 [chemicalbook.com]
- 7. 5-Bromo-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Spectroscopic and Synthetic Profile of 5-Bromo-4,6-dimethoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, MS) and a plausible synthetic route for 5-Bromo-4,6-dimethoxypyrimidine, a key building block in medicinal chemistry and drug discovery. The information is presented to meet the needs of researchers and professionals in the field, with a focus on clarity, detail, and practical application.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on spectroscopic analysis. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-2 | |
| ~4.0 | Singlet | 6H | 2 x -OCH₃ |
| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |
| ~170 | C-4, C-6 | |
| ~160 | C-2 | |
| ~95 | C-5 | |
| ~55 | -OCH₃ |
Note: The chemical shifts are predicted based on the analysis of structurally similar pyrimidine derivatives and established principles of NMR spectroscopy. Experimental values may vary slightly depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| Mass Spectrometry | m/z | Interpretation |
| (GC-MS) | 218, 220 | [M]⁺, Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes |
| Further fragmentation patterns may be observed. |
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the methoxylation of 5-bromo-4,6-dichloropyrimidine.
Materials:
-
5-bromo-4,6-dichloropyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
A solution of sodium methoxide in methanol is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, 5-bromo-4,6-dichloropyrimidine is added portion-wise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography on silica gel to afford pure this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard proton pulse sequence.
-
Number of Scans: 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Data Acquisition:
-
Spectrometer: Same spectrometer as for ¹H NMR.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (1024-4096) is generally required due to the low natural abundance of the ¹³C isotope.
-
Referencing: Chemical shifts are referenced to the solvent peak.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile.
GC-MS Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Analysis: The sample is introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectral analysis of this compound.
Caption: Experimental workflow for the synthesis and spectral analysis of this compound.
The Strategic Application of 5-Bromo-4,6-dimethoxypyrimidine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among the vast portfolio of pyrimidine-based building blocks, 5-Bromo-4,6-dimethoxypyrimidine stands out as a versatile intermediate for the synthesis of complex molecules with significant therapeutic potential. This technical guide delves into the core applications of this compound in medicinal chemistry, providing insights into its synthetic utility, key reactions, and its role in the development of targeted therapies.
The Chemical Versatility of this compound
This compound (CAS No. 4319-77-1) possesses a unique combination of reactive sites that make it an attractive starting material for drug discovery programs.[2][3][4][5][6] The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The methoxy groups at the 4- and 6-positions, while generally stable, can be susceptible to nucleophilic displacement under specific conditions, offering further avenues for molecular elaboration.
Key Synthetic Transformations
The strategic functionalization of the this compound core is primarily achieved through two key reaction types: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties. This is particularly valuable in the synthesis of kinase inhibitors, where such groups often form key interactions within the ATP-binding pocket of the target enzyme.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
Disclaimer: This is a generalized protocol based on similar reactions with related brominated pyrimidines and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
While the methoxy groups in this compound are less reactive than chloro or fluoro substituents, they can undergo nucleophilic aromatic substitution with strong nucleophiles, such as amines, under forcing conditions. This allows for the introduction of various amino groups, which are crucial for the biological activity of many kinase inhibitors.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with Amines
Disclaimer: This protocol is based on general procedures for SNAr reactions on pyrimidine scaffolds and will likely require optimization.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Base (e.g., DIPEA or K₂CO₃, optional, depending on the amine)
-
Solvent (e.g., n-butanol, DMF, or DMSO)
Procedure:
-
In a sealed tube or microwave vial, combine this compound and the amine in the chosen solvent.
-
If the amine salt is used, add a base to liberate the free amine.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours to overnight. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or preparative HPLC.
Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its application as a scaffold for the synthesis of molecules with therapeutic potential. The pyrimidine core is a key feature in a multitude of approved drugs and clinical candidates.[7]
Kinase Inhibitors
A significant application of pyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer.[8] The pyrimidine ring can mimic the adenine core of ATP, allowing these inhibitors to competitively bind to the ATP-binding site of kinases, thereby blocking their activity and downstream signaling.
While specific examples starting directly from this compound are not abundant in the readily available literature, the synthetic strategies outlined above are directly applicable. For instance, the synthesis of Aurora kinase inhibitors often involves the sequential substitution of a di- or tri-substituted pyrimidine.[7][8]
Table 1: Anticancer Activity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ (µM) | Citation |
| Pyrazolo[3,4-d]pyrimidine | Topoisomerase II | MCF-7 | 6.9 | [1] |
| 5-Bromo-pyrimidine analog | Bcr/Abl | K562 | Potent Inhibition | [9][10] |
| Pyrimidine-based derivative | Aurora A | SCLC cell lines | < 0.2 | [7][8] |
| Imidazo[1,2-a]pyrimidine | - | A549 | 5.988 | [11] |
| Benzo[a]phenazine derivative | - | MCF-7 | 1-10 | [1] |
Note: The data in this table is for pyrimidine derivatives that may not be directly synthesized from this compound but illustrates the potential of this compound class.
Signaling Pathways Targeted by Pyrimidine Derivatives
The development of targeted therapies requires a deep understanding of the cellular signaling pathways involved in disease. Pyrimidine-based inhibitors have been successfully developed to target several key signaling pathways implicated in cancer and other diseases.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[12][13]
Caption: Simplified EGFR Signaling Pathway.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[14][15][16][17][18]
Caption: Role of Aurora Kinases in Mitosis.
BMP2/SMAD1 Signaling Pathway
The Bone Morphogenetic Protein 2 (BMP2) signaling pathway plays a crucial role in bone formation and is a target for anabolic agents in the treatment of osteoporosis.[19][20][21][22]
Caption: Canonical BMP2/SMAD Signaling Pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its capacity to undergo selective functionalization through well-established synthetic methodologies provides a robust platform for the generation of diverse chemical libraries. The demonstrated success of the pyrimidine scaffold in targeting a wide range of biological pathways, particularly in the context of kinase inhibition, underscores the significant potential of this compound in the discovery and development of novel therapeutic agents. Further exploration of its synthetic utility is poised to yield new molecular entities with improved efficacy and selectivity for a variety of disease targets.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound cas no. 4319-77-1 98%, CasNo.4319-77-1 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4319-77-1 | MFCD00234193 | this compound [aaronchem.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. apexbt.com [apexbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora kinase inhibition sensitizes melanoma cells to T-cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Bmp signaling regulates a dose-dependent transcriptional program to control facial skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BMP2/Smad signaling pathway is involved in the inhibition function of fibroblast growth factor 21 on vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of 5-Bromo-4,6-dimethoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids. The strategic functionalization of the pyrimidine ring is a key approach in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among these, 5-Bromo-4,6-dimethoxypyrimidine serves as a highly versatile intermediate for the synthesis of novel derivatives with significant therapeutic potential. The introduction of a bromine atom at the C5 position provides a reactive handle for various cross-coupling reactions, while the dimethoxy groups at the C4 and C6 positions influence the molecule's electronic properties and binding interactions. This guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their potential as anticancer, kinase inhibitory, and antimicrobial agents.
Introduction: The Significance of the Pyrimidine Scaffold
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This structural motif is fundamental to life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. Beyond their role in genetics, pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.
The 5-bromopyrimidine substructure is particularly valuable in the development of kinase inhibitors. The pyrimidine core can mimic the purine ring of ATP, allowing it to competitively bind to the ATP-binding site of kinases, while the bromine atom can be readily displaced or used as a handle for further chemical modifications to achieve high potency and selectivity.[1] This guide will delve into the specific biological activities of derivatives synthesized from the this compound core, summarizing quantitative data, detailing experimental protocols, and visualizing key processes.
Anticancer and Kinase Inhibitory Activity
Derivatives of 5-bromopyrimidine are emerging as a versatile class of compounds with significant potential as inhibitors of various key enzymes implicated in cancer and inflammatory disorders.[2] Protein kinases, which are crucial regulators of cellular processes, are frequently dysregulated in cancer and are a primary target for pyrimidine-based inhibitors.[2]
2.1. Quantitative Data: Kinase Inhibition
While specific data for derivatives of this compound is not widely published, the activity of structurally related 5-bromopyrimidine and diaminopyrimidine compounds provides a strong rationale for their investigation. The following table summarizes the inhibitory activity of representative pyrimidine derivatives against key protein kinases.
| Table 1: Inhibitory Activity of Representative Pyrimidine Derivatives | |||
| Compound Class | Compound Example | Target Kinase | IC50 |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 nM[2] |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 nM[2] |
| Pyrido[2,3-d]pyrimidine | Compound 4 | PIM-1 | 11.4 nM[3] |
| Pyrido[2,3-d]pyrimidine | Compound 10 | PIM-1 | 17.2 nM[3] |
| Phenylpyrazolopyrimidine | Compound 10 | c-Src | 60.4 µM[4] |
| Phenylpyrazolopyrimidine | Compound 10 | Btk | 90.5 µM[4] |
2.2. Signaling Pathway Visualization
The inhibition of protein kinases disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival, often leading to apoptosis.
2.3. Experimental Protocols
This protocol outlines a general method for determining the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of a target kinase's activity.[2][5]
Materials:
-
Purified target kinase (e.g., CDK7, PIM-1, Src)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (at or near the Kₘ concentration for the kinase)
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
5-Bromopyrimidine derivative stock solution (in DMSO)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™ TR-FRET)
-
Microplate reader (luminescence or fluorescence-based)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should typically be kept below 1%. Dilute the kinase and substrate/ATP mix to their optimal 2X working concentrations in assay buffer.
-
Reaction Setup: In a 384-well plate, add the serially diluted inhibitor. Add the diluted kinase solution to each well and incubate briefly (15-30 minutes) at room temperature to allow for inhibitor binding.[6]
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature.[5]
-
Detection: Stop the reaction and measure kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically measures the amount of ADP produced or the amount of ATP remaining.[7]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[5]
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[8][9]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)
-
5-Bromopyrimidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the 5-bromopyrimidine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control (DMSO).[2]
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the percent viability against the compound concentration to determine the IC50 value.
Antimicrobial Activity
In addition to anticancer properties, pyrimidine derivatives are well-documented antimicrobial agents. The presence of halogen substituents, such as bromine, can significantly enhance the antimicrobial potency of a compound.
3.1. Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Table 2: Antimicrobial Activity of Representative Brominated Compounds | ||
| Compound Class | Microorganism | MIC (mg/L or µg/mL) |
| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) | Staphylococcus aureus | 8 mg/L[11] |
| 4-Bromo-3′,4′-dimethoxychalcone | Escherichia coli | Zone of Inhibition: 11 mm[12] |
| 4-Bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | Zone of Inhibition: 15 mm[12] |
| Isobavachalcone (Chalcone) | Mycobacterium tuberculosis | 51.77 µg/mL[13] |
| Damnacanthal (Anthraquinone) | Mycobacterium tuberculosis | 13.07 µg/mL[13] |
Note: Data for direct derivatives of this compound is limited; related brominated heterocyclic compounds are shown to indicate potential activity.
3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against bacteria.[14][15]
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Growth medium (e.g., Mueller-Hinton Broth, Schaedler Broth)[14]
-
5-Bromopyrimidine derivative stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard[16]
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the 5-bromopyrimidine derivative in the growth medium directly in the wells of a 96-well plate.[16]
-
Inoculation: Add a standardized bacterial inoculum to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[17]
Synthesis of Bioactive Derivatives
The this compound core is a versatile starting material. The bromine atom at C5 is particularly useful for introducing structural diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
4.1. General Synthetic Scheme
A general workflow for creating a library of novel compounds involves the modification of the core structure using various synthetic reactions to couple different chemical moieties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aseestant.ceon.rs [aseestant.ceon.rs]
- 13. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
The Pivotal Role of 5-Bromo-4,6-dimethoxypyrimidine in Agrochemical Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 29, 2025 – In the competitive landscape of agrochemical research and development, the strategic selection of foundational chemical scaffolds is paramount to the discovery of novel and effective crop protection agents. Among these, pyrimidine derivatives have long been recognized for their versatile biological activities. This technical guide delves into the significant, yet often understated, role of 5-Bromo-4,6-dimethoxypyrimidine as a key intermediate in the synthesis of a new generation of herbicides, fungicides, and insecticides. Its unique structural features provide a versatile platform for the development of highly active and selective agrochemicals.
Introduction: The Versatility of the Pyrimidine Core
The pyrimidine ring is a privileged scaffold in the design of biologically active molecules, with numerous commercial agrochemicals featuring this heterocyclic core. The 4,6-dimethoxypyrimidine moiety, in particular, is a hallmark of many successful herbicides. The introduction of a bromine atom at the 5-position, as in this compound, offers a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of agrochemical candidates.
Herbicidal Agents Derived from the 4,6-Dimethoxypyrimidine Scaffold
The most prominent application of the 4,6-dimethoxypyrimidine core is in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[1][2] A crucial intermediate for the synthesis of many sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine (ADMP).[3][4][5]
Synthetic Pathway to Sulfonylurea Herbicides
A plausible and efficient synthetic route to ADMP from this compound involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[6][7][8] This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[8] Once ADMP is synthesized, it can be readily converted to various sulfonylurea herbicides, such as Nicosulfuron and Bensulfuron-methyl.[3][9][10][11][12][13]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP) via Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of brominated pyrimidines.[6]
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 8 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add a source of ammonia (e.g., from a solution or a surrogate) and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL).
-
Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol 2: Synthesis of Nicosulfuron from ADMP
This protocol is based on established synthetic methods for Nicosulfuron.[9][10][12]
-
Formation of the Sulfonyl Isocyanate: In a separate reaction vessel, 2-(aminosulfonyl)-N,N-dimethylnicotinamide is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent to form the corresponding sulfonyl isocyanate.
-
Coupling Reaction: The synthesized sulfonyl isocyanate is then added to a solution of 2-amino-4,6-dimethoxypyrimidine (ADMP) in an aprotic solvent.
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from 40 to 80°C for 1 to 3 hours.[10]
-
Isolation and Purification: After the reaction is complete, the mixture is worked up, often by adding it to a basic solution followed by acidification to precipitate the product. The crude Nicosulfuron is then collected by filtration and can be further purified by recrystallization.
Quantitative Data
| Intermediate/Product | Reaction | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOt-Bu | Toluene | 100 | 12-24 | 70-85 | >95 | [6] (Adapted) |
| Nicosulfuron | Coupling | 2-isocyanatosulfonyl-N,N-dimethylnicotinamide | Acetonitrile | 40-80 | 1-3 | 92-98 | 98.2-98.7 | [10] |
| Bensulfuron-methyl | Coupling | o-(methoxycarbonyl)benzylsulfonyl isocyanate | Xylene | 50-90 | 2-7 | >90 | >97 | [11][13] |
Fungicidal and Insecticidal Applications
While the 4,6-dimethoxypyrimidine core is most renowned for its herbicidal activity, its derivatives also exhibit promising fungicidal and insecticidal properties. The versatile reactivity of this compound allows for the introduction of various pharmacophores to target different biological pathways in fungi and insects.
Synthesis of Novel Fungicides and Insecticides
The bromine atom on the pyrimidine ring is an excellent site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[14][15][16][17][18] This reaction allows for the formation of a carbon-carbon bond, enabling the attachment of various aryl or heteroaryl groups, which can lead to compounds with potent fungicidal or insecticidal activity.
Experimental Protocol
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of brominated heterocycles.[14][15][16]
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.) in a suitable solvent system (e.g., 1,4-dioxane/water).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Examples of Biologically Active Pyrimidine Derivatives
While direct synthesis from this compound is a promising route, several commercial and experimental agrochemicals with a pyrimidine core highlight the potential of this scaffold. For instance, pyrimethanil and cyprodinil are well-known anilinopyrimidine fungicides.[19] In the realm of insecticides, derivatives of pyrimidine have shown activity against various pests, including aphids and mosquitoes.[1][20][21]
| Agrochemical Class | Example Compound/Scaffold | Target Organism/Mode of Action | Reference |
| Fungicide | Anilinopyrimidines (e.g., Pyrimethanil) | Botrytis cinerea | [19] |
| Fungicide | Pyrimidine derivatives with amide moiety | Phomopsis sp. | [6] |
| Insecticide | Pyridino[1,2-a]pyrimidines | Aphids (Nervous system modulation) | [20] |
| Insecticide | Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | [1] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic importance lies in its ability to serve as a precursor to key intermediates like 2-amino-4,6-dimethoxypyrimidine for the production of highly effective sulfonylurea herbicides. Furthermore, the reactivity of the bromine atom opens up avenues for the creation of novel fungicides and insecticides through cross-coupling reactions. As the demand for more selective, potent, and environmentally benign crop protection solutions continues to grow, the exploration of synthetic pathways starting from this compound is expected to yield a new generation of innovative agrochemicals.
References
- 1. innospk.com [innospk.com]
- 2. Nicosulfuron 95% TC Production Process and Key Manufacturers Overview [cnagrochem.com]
- 3. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CN110878084A - Preparation method of nicosulfuron original drug - Google Patents [patents.google.com]
- 11. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 12. CN101671327B - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]
- 13. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues | MDPI [mdpi.com]
- 19. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea [mdpi.com]
- 20. SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL [hnxb.org.cn]
- 21. researchgate.net [researchgate.net]
Technical Guide: Solubility of 5-Bromo-4,6-dimethoxypyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, discusses its expected solubility based on general principles and data from related compounds, and offers a detailed experimental protocol for its quantitative solubility determination.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 219.04 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4319-77-1 | PubChem[1] |
| XLogP3-AA (Predicted) | 1.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Solubility Profile
General Principles of Pyrimidine Derivative Solubility
The solubility of pyrimidine derivatives is governed by the principle of "like dissolves like".[2] Key factors influencing solubility include:
-
Substituents: The nature and position of functional groups on the pyrimidine ring are critical. The two methoxy groups in this compound are polar and can act as hydrogen bond acceptors, which may enhance solubility in polar solvents. The bromo-substituent, being lipophilic, can contribute to solubility in less polar organic solvents.[2]
-
Solvent Polarity: Polar pyrimidine derivatives tend to be more soluble in polar solvents, while nonpolar derivatives are more soluble in nonpolar solvents.[2]
-
Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3][4]
Expected Solubility of this compound
Based on its structure, this compound is a moderately polar molecule. The presence of two methoxy groups and two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents. Therefore, it is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents.
While quantitative data for this compound is unavailable, qualitative data for a structurally similar compound, 4,6-diethoxy-2-methylpyrimidine, suggests it is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate.[2] This information can serve as a preliminary guide for solvent selection. Studies on other pyrimidine derivatives have shown that solubility often follows the trend of DMF > methanol > carbon tetrachloride.[4][5]
Experimental Protocol for Solubility Determination
The following is a detailed gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specific temperature.[2][6]
Materials
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Sealed vials
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Drying oven or vacuum oven
Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[2]
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2][6]
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.
-
Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.
-
Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dried solute / Volume of filtrate) * 1000
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling recommendations for 5-Bromo-4,6-dimethoxypyrimidine, a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of your research.
Compound Identification and Properties
This compound is a halogenated pyrimidine derivative used in the synthesis of a variety of biologically active molecules. Understanding its fundamental properties is the first step toward safe handling.
| Property | Value | Reference |
| CAS Number | 4319-77-1 | [1][2] |
| Molecular Formula | C6H7BrN2O2 | [1][2] |
| Molecular Weight | 219.04 g/mol | [1][2] |
| Purity | ≥96% | [1] |
| Appearance | White Crystalline Solid | [3] |
| Storage | Room temperature, in a dry and well-ventilated place. | [1] |
Hazard Identification and GHS Classification
While a complete GHS classification for this compound is not uniformly available, related compounds and available data suggest that it should be handled with care, assuming the following potential hazards. It is classified as a skin and serious eye irritant.
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid formation of dust and aerosols.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Wash hands thoroughly after handling.[6]
-
Avoid contact with skin and eyes.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials such as oxidizing agents.[6]
-
Store at room temperature.[1]
Accidental Release Measures
In case of a spill, follow these procedures to contain and clean up the material safely.
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Use personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up the spilled solid and place it in a suitable, closed container for disposal. Avoid generating dust.[3]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates a standard workflow for safely handling this compound from receipt to disposal.
This technical guide is intended to provide essential safety and handling information. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional and regulatory guidelines.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C6H7BrN2O2 | CID 557718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-Bromo-2,4-dimethoxypyrimidine | C6H7BrN2O2 | CID 255719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1][2][3] This inherent biological relevance has positioned pyrimidine as a "privileged scaffold" in medicinal chemistry, leading to the development of a vast array of therapeutic agents with diverse pharmacological activities.[3][4][5] This technical guide provides a comprehensive overview of the pyrimidine scaffold in drug discovery, detailing its physicochemical properties, diverse biological applications, and the experimental methodologies crucial for its evaluation.
Physicochemical Properties and Structure-Activity Relationships
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[6] This arrangement confers a unique set of physicochemical properties, including a dipole moment and the ability to participate in hydrogen bonding as both an acceptor and, when substituted with appropriate functional groups, a donor.[7][8] These characteristics are pivotal for its interaction with biological targets. The pyrimidine ring is also π-deficient, which influences its reactivity and makes it susceptible to nucleophilic substitution, a key feature leveraged in the synthesis of diverse derivatives.[8]
The structure-activity relationship (SAR) of pyrimidine derivatives is a rich area of study, with the biological activity being highly dependent on the nature and position of substituents on the pyrimidine core.[2][9] For instance, substitutions at the C2, C4, and C5 positions have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. The addition of various functional groups can enhance binding affinity to target proteins, improve cell permeability, and alter metabolic stability.
A Privileged Scaffold in Diverse Therapeutic Areas
The versatility of the pyrimidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This has led to the successful development of numerous FDA-approved drugs targeting a wide range of diseases.[7][10][11]
Anticancer Activity
Pyrimidine derivatives are particularly prominent in oncology. They exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many pyrimidine-based drugs are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3][12] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs) frequently feature a pyrimidine core.[13][14]
-
Antimetabolites: As analogues of natural pyrimidines, some derivatives can interfere with nucleic acid synthesis, leading to the disruption of DNA replication and repair in rapidly proliferating cancer cells.[15][16]
-
Other Mechanisms: Pyrimidine-containing compounds have also been shown to induce apoptosis, inhibit cell cycle progression, and target other key proteins involved in cancer development.[17]
Antimicrobial and Antiviral Activity
The pyrimidine scaffold is also a key component in the development of anti-infective agents. Pyrimidine derivatives have demonstrated efficacy against a variety of bacterial, fungal, and viral pathogens.[18][19] Their mechanisms of action in this context often involve the inhibition of essential microbial enzymes or interference with viral replication processes.
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, pyrimidine derivatives have shown promise as anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) active agents.[20] This wide range of activities underscores the remarkable adaptability of the pyrimidine scaffold in medicinal chemistry.
Quantitative Data on Pyrimidine-Based Drugs
The following tables summarize key quantitative data for a selection of pyrimidine-containing compounds, highlighting their potency and pharmacokinetic profiles.
Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives (IC50 values)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [18] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [18] | |
| MCF-7 (Breast) | 0.15 - 25.8 | [18] | |
| A549 (Lung) | 0.11 - 19.3 | [18] | |
| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [18] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [18] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [18] | |
| DU145 (Prostate) | 0.04 - 3.2 | [18] | |
| Indazol-pyrimidine derivatives | MCF-7 | 1.629 - 4.798 | [13] |
| A549 | Potent | [13] | |
| Caco-2 | Potent | [13] | |
| 5-FU analog (XYZ-I-73) | MiaPaCa-2 (Pancreatic) | 3.6 | [21] |
| PANC-1 (Pancreatic) | 3.92 | [21] | |
| BxPC-3 (Pancreatic) | 5.88 | [21] |
Table 2: In Vitro Kinase Inhibitory Activity of Selected Pyrimidine-Based Drugs (IC50 values)
| Drug | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [22][] |
| JAK2 | 2.8 | [22][] | |
| Tofacitinib | JAK1 | 112 | [22] |
| JAK2 | 20 | [22] | |
| JAK3 | 1 | [22] | |
| Upadacitinib | JAK1 | 43 | [22] |
| Baricitinib | JAK1 | 5.9 | [22] |
| JAK2 | 5.7 | [22] | |
| Gefitinib | EGFR | 26 - 57 | [] |
| Dasatinib | Abl, Src, c-Kit | <1, 0.8, 79 | [] |
| Imatinib | v-Abl, c-Kit, PDGFR | 600, 100, 100 | [] |
Table 3: Pharmacokinetic Parameters of Selected Pyrimidine-Based Drugs
| Drug | Administration | Cmax | T1/2 (h) | Bioavailability (%) | Reference |
| Compound 24 (Antitubercular) | Oral | 592 ± 62 ng/mL | 26.2 ± 0.9 | 40.7 | [11] |
| Compound 48 (Antiviral) | Oral | - | - | 31.8 | [11] |
| Imatinib | Oral | - | - | 98 | [24] |
| Dasatinib | Oral | - | 3 - 5 | - | [24] |
| Nilotinib | Oral | - | 17 | 31 | [24] |
| Pazopanib | Oral | - | 30.9 | 14 - 39 | [24] |
| Sorafenib | Oral | - | 25 - 48 | 50 | [24] |
| Sunitinib | Oral | - | 40 - 60 | 50 | [24] |
Experimental Protocols
Rigorous and reproducible experimental protocols are essential for the evaluation of pyrimidine-based compounds in drug discovery.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in a solution following a kinase reaction. A reduction in kinase activity due to inhibition results in a higher concentration of residual ATP, which is detected via a luciferase-based reaction that generates a luminescent signal.
Materials:
-
Recombinant kinase (e.g., EGFR, JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
Test pyrimidine compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without the kinase enzyme as a background control (0% kinase activity).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the assay buffer.
-
Initiate the reaction by adding 2 µL of the kinase/substrate mixture to each well.
-
Add 2 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[7][16]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[9][10][25][26]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a pyrimidine-based compound in a mouse xenograft model.
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take-rate)
-
Test pyrimidine compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells in 100-200 µL of PBS or medium, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, intraperitoneal injection).
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the mice for any other signs of toxicity.
-
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed. Tumors and other organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.[1][3][15][20][21]
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the evaluation process of pyrimidine-based drugs.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. Many pyrimidine-based inhibitors target JAKs.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine-based drugs.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The pyrimidine scaffold continues to be a highly prolific source of novel therapeutic agents. Its inherent biological significance, coupled with its synthetic tractability, ensures its enduring importance in medicinal chemistry. A thorough understanding of its physicochemical properties, structure-activity relationships, and the application of robust experimental methodologies are paramount for the successful discovery and development of the next generation of pyrimidine-based drugs to address a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sketchviz.com [sketchviz.com]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. ijrpr.com [ijrpr.com]
- 18. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. JAK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 24. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. MTT (Assay protocol [protocols.io]
Methodological & Application
Synthesis of 5-Bromo-4,6-dimethoxypyrimidine from Uracil-Derived Precursors: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-4,6-dimethoxypyrimidine, a valuable intermediate in medicinal chemistry and drug development. The synthetic route commences with the bromination of barbituric acid, a derivative of the pyrimidine core found in uracil, followed by a two-step chlorination and methoxylation sequence.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its substituted pyrimidine core is a common scaffold in compounds targeting kinases, G-protein coupled receptors, and other enzymes. The bromine atom at the 5-position provides a handle for further functionalization, such as cross-coupling reactions, while the methoxy groups at the 4- and 6-positions influence the electronic properties and solubility of the molecule. This protocol outlines a reliable and reproducible method for the preparation of this important intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved in three main steps starting from barbituric acid. The overall transformation is depicted below:
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromobarbituric Acid
This procedure describes the direct bromination of barbituric acid at the C-5 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Barbituric Acid | 128.09 | 12.8 g | 0.1 |
| Bromine | 159.81 | 10.29 mL | 0.2 |
| Glacial Acetic Acid | 60.05 | excess | - |
Procedure: [1]
-
Prepare a suspension of barbituric acid (12.8 g, 0.1 mol) in an excess of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add bromine (10.29 mL, 0.2 mol) dropwise to the suspension with continuous stirring.
-
After the complete addition of bromine, stir the reaction mixture for 10 hours at room temperature.
-
Pour the reaction mixture into ice-cold water and leave it to stand overnight.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water.
-
Dry the solid and recrystallize from methanol to obtain 5-bromobarbituric acid.
Expected Yield: Approximately 47-50%.[1]
Step 2: Synthesis of 5-Bromo-4,6-dichloropyrimidine
This protocol outlines the conversion of the dihydroxy groups of 5-bromobarbituric acid to chloro groups using phosphorus oxychloride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromobarbituric Acid | 206.99 | 10.35 g | 0.05 |
| Phosphorus Oxychloride (POCl3) | 153.33 | excess | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 5-bromobarbituric acid (10.35 g, 0.05 mol) to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Pour the cooled residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromo-4,6-dichloropyrimidine.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
Expected Yield: Yields for this specific reaction are not detailed in the provided search results, but similar chlorinations of dihydroxypyrimidines typically proceed in good to high yields.
Step 3: Synthesis of this compound
This final step involves the nucleophilic substitution of the chloro groups with methoxy groups.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-4,6-dichloropyrimidine | 226.89 | 11.34 g | 0.05 |
| Sodium Methoxide | 54.02 | ~2.2 eq | ~0.11 |
| Methanol | 32.04 | sufficient volume | - |
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully dissolving sodium metal in anhydrous methanol, or use a commercially available solution.
-
In a round-bottom flask, dissolve 5-bromo-4,6-dichloropyrimidine (11.34 g, 0.05 mol) in anhydrous methanol.
-
Cool the solution in an ice bath and add the sodium methoxide solution (approximately 2.2 equivalents) dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Expected Yield: Quantitative data for this specific reaction is not available in the search results, but similar methoxylations of dichloropyrimidines are generally high-yielding.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield |
| 1 | Barbituric Acid | 5-Bromobarbituric Acid | Bromine, Acetic Acid | 47-50%[1] |
| 2 | 5-Bromobarbituric Acid | 5-Bromo-4,6-dichloropyrimidine | Phosphorus Oxychloride | - |
| 3 | 5-Bromo-4,6-dichloropyrimidine | This compound | Sodium Methoxide, Methanol | - |
Workflow Visualization
The following diagram illustrates the key stages of the experimental workflow.
Figure 2: Experimental workflow for the synthesis.
Safety Precautions
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE. The workup procedure involving quenching with ice must be performed with extreme caution.
-
Sodium methoxide is corrosive and flammable. Handle with care and avoid contact with skin and eyes.
-
Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.
-
Ensure all reactions are carried out in a well-ventilated fume hood.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions involving 5-Bromo-4,6-dimethoxypyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The electron-rich nature of the dimethoxypyrimidine core, combined with the reactive C-Br bond at the 5-position, allows for a variety of important bond-forming reactions.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions are fundamental in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[3][4] The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation (for Suzuki, and Sonogashira) or carbopalladation/β-hydride elimination (for Heck), and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3][5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This reaction is particularly valuable for creating biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[7]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzo[b]furan-2-boronic acid | 0.0003 | - | 0.6 | MeOH/THF | - | - | ~85[8] |
| 2 | 3-Furan boronic acid | 0.0015 | - | 0.6 | MeOH/THF | - | - | ~75[8] |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-90 | 4-12 | Est. >80 |
| 4 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 12 | Est. >85 |
Estimated yields are based on reactions with structurally similar bromopyrimidines and may require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[7]
-
Add the palladium catalyst.[7]
-
Seal the flask or vial and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[7]
-
Add the degassed solvent system via syringe.[9]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[10] This reaction is highly effective for the synthesis of styrenyl and other vinyl-substituted aromatic compounds.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | Est. >90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | Est. >80 |
Estimated yields are based on reactions with structurally similar bromopyrimidines and may require optimization for this compound.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine, P(o-tol)₃, if required, 2-10 mol%)
-
Base (e.g., triethylamine (Et₃N), K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF, acetonitrile, toluene)
Procedure:
-
In a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, palladium catalyst, and phosphine ligand (if applicable).[1]
-
Add the anhydrous solvent, followed by the base and the alkene.[1]
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is a reliable method for the synthesis of arylalkynes.[3]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2-3) | THF | RT | 3-16 | Est. >85 |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 4 | Est. >80 |
Estimated yields are based on reactions with structurally similar bromopyrimidines and may require optimization for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[12]
-
Add the anhydrous solvent and the amine base.[12]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.[12]
-
Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[12]
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][6] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.[5][6]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | Est. High |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | Est. Good |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (2) | Toluene | 100 | 12 | Est. >80 |
Estimated yields are based on reactions with structurally similar bromopyrimidines and may require optimization for this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium precatalyst, and the phosphine ligand.[1]
-
Evacuate and backfill the flask with an inert gas three times.[5]
-
Add the anhydrous solvent, followed by the amine and the base.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Caption: A simplified diagram of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A general workflow for performing palladium-catalyzed cross-coupling reactions in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antituberculosis activity of novel 5-styryl-4-(hetero)aryl-pyrimidines via combination of the Pd-catalyzed Suzuki cross-coupling and S(N)(H) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US5523405A - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is particularly crucial in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active molecules.[3][4] Pyrimidine derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutics.[1]
5-Bromo-4,6-dimethoxypyrimidine is a valuable building block for introducing a substituted pyrimidine core into target molecules. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the bromine atom towards palladium-catalyzed cross-coupling reactions.[3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, a summary of representative reaction conditions, and diagrams illustrating the catalytic cycle and experimental workflow.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a new Pd(II) intermediate and a boronate salt.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, DMF/H₂O in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Magnetic stir bar and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-4,6-dimethoxypyrimidine.[5]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromo-substituted pyrimidines with various arylboronic acids. While these examples do not use this compound directly, they provide a strong indication of the expected outcomes for this substrate under similar conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 75-85 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 70-80 |
| 5 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 65-75 |
Yields are estimated based on reactions with structurally similar 5-bromopyrimidines as reported in the literature.[3]
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. For drug development professionals, this reaction is of particular importance as it allows for the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The substrate, 5-Bromo-4,6-dimethoxypyrimidine, is an electron-rich heteroaromatic compound, and its successful amination provides access to a diverse range of 5-aminopyrimidine derivatives, which are key intermediates in the synthesis of various biologically active molecules.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylated amine product, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, ultimately affecting reaction rates and yields.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.
General Protocol for the Amination of this compound
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, or an alkylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.2-2.0 equiv) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-amino-4,6-dimethoxypyrimidine derivative.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various classes of amines. The data presented is based on established protocols for structurally similar bromopyrimidines and serves as a starting point for optimization.[1]
| Amine Type | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |
| Aryl Amines | |||||||
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| p-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Alkyl Amines | |||||||
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 80-90 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
| Heterocyclic Amines | |||||||
| Morpholine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 90-98 |
| Imidazole | CuI (10) | - | K₂CO₃ (2.0) | DMF | 120 | 24 | 80-90 |
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure rigorous exclusion of air and moisture. |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80-120 °C). Consider using microwave irradiation to accelerate the reaction.[2] | |
| Inappropriate base | The choice of base is crucial. Stronger bases like NaOtBu are often effective, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary. | |
| Poor reagent quality | Use high-purity, anhydrous, and degassed solvents and reagents. | |
| Side Product Formation | Hydrodehalogenation | This can occur if the amine undergoes β-hydride elimination. Optimizing the ligand and reaction conditions can minimize this side reaction. |
| Double amination (if applicable) | Control the stoichiometry of the amine. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-amino-4,6-dimethoxypyrimidine derivatives. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent, along with rigorous control of the reaction atmosphere, are paramount for achieving high yields and purity. The provided protocols and data serve as a valuable starting point for researchers in their synthetic endeavors, enabling the efficient construction of novel molecules for various applications in drug discovery and materials science.
References
Application Notes and Protocols: Sonogashira Reaction with 5-Bromo-4,6-dimethoxypyrimidine and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-bromo-4,6-dimethoxypyrimidine a key transformation in the synthesis of novel drug candidates.[1] These 5-alkynyl-4,6-dimethoxypyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.[1] These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates.[1] The generally accepted mechanism is as follows:
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.[1][3]
-
Copper Cycle : In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.[1][2]
-
Transmetalation : The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1][3]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-4,6-dimethoxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Figure 1: Catalytic cycles of the Sonogashira reaction.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The reactivity is comparable to other 5-halopyrimidines, and these results provide a good indication of the expected outcomes.[1]
Table 1: Reaction Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne (R') | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 6 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 | 5 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 12-24 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Reflux | 8 |
Table 2: Representative Yields
| Entry | Product | Yield (%) |
| 1 | 4,6-Dimethoxy-5-(phenylethynyl)pyrimidine | 85-95 |
| 2 | 5-(Hex-1-yn-1-yl)-4,6-dimethoxypyrimidine | 80-90 |
| 3 | 4-(4,6-Dimethoxypyrimidin-5-yl)-2-methylbut-3-yn-2-ol | 75-85 |
| 4 | (4,6-Dimethoxypyrimidin-5-yl)prop-2-yn-1-ol | 70-85 |
| 5 | 4,6-Dimethoxy-5-((trimethylsilyl)ethynyl)pyrimidine | 80-90 |
Experimental Protocols
General Procedure for Sonogashira Coupling (Room Temperature)
This protocol is suitable for reactive terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous THF via syringe, followed by triethylamine. Stir the mixture at room temperature for 10-15 minutes.[1]
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.[1]
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the residue by column chromatography on silica gel to yield the final 5-alkynyl-4,6-dimethoxypyrimidine product.
General Procedure for Sonogashira Coupling (Elevated Temperature)
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.[1]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
In a dry flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF and triethylamine via syringe.[4]
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to a temperature ranging from 60 °C to 100 °C and stir for 3-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[1][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-4,6-dimethoxypyrimidine.[4]
Figure 2: General experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low or No Yield:
-
Inadequate Inert Atmosphere: Ensure all steps are performed under a strict inert atmosphere to prevent catalyst deactivation.
-
Impure Reagents/Solvents: Use anhydrous and degassed solvents and high-purity reagents.
-
Catalyst Inactivity: The palladium catalyst may be old or inactive. Try using a fresh batch.
-
-
Dehalogenation of this compound: If significant dehalogenation is observed, a milder base (e.g., diisopropylethylamine) or lower reaction temperature may be necessary.[1]
-
Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[1]
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction can be minimized by ensuring a strict inert atmosphere and slow addition of the alkyne.
Figure 3: Logical relationship of reaction components.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-Bromo-4,6-dimethoxypyrimidine as a versatile starting material for the synthesis of potent kinase inhibitors. The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP, thereby enabling competitive binding to the ATP-binding site of various kinases.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of inhibitor potency and selectivity.
This compound offers a key advantage in this process. The bromine atom at the C5 position serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of a wide array of aryl and heteroaryl moieties, which are crucial for establishing specific interactions within the kinase active site and ultimately determining the inhibitor's biological activity.
This document outlines a general protocol for the synthesis of 5-aryl-4,6-dimethoxypyrimidine derivatives via a Suzuki-Miyaura coupling reaction. Furthermore, it presents representative data on the inhibitory activities of various pyrimidine-based kinase inhibitors to illustrate the potential of this molecular scaffold.
Data Presentation: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several pyrimidine-based kinase inhibitors against their respective target kinases. This data is provided to demonstrate the therapeutic potential of the pyrimidine scaffold.
| Compound Class | Target Kinase | IC50 (nM) |
| 2,4-Diaminopyrimidine | Aurora A | <200 |
| 4,6-Diaryl Pyrimidine | EGFR | 22 - 33 |
| 4,6-Diaryl Pyrimidine | VEGFR-2 | 1.15 - 2.95 |
| Pyrrolo[2,3-d]pyrimidine | JAK1 | 72 |
| Imidazo[1,2-a]pyrazine | Syk | - |
| Oxindole | Syk | 5 |
| 2-Aryl-5-methylpyridin-4-amine | CDK4/6 | 10 - 39 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general method for the synthesis of 5-aryl-4,6-dimethoxypyrimidine derivatives, which are key intermediates in the development of various kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for organic synthesis
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents) to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 5-aryl-4,6-dimethoxypyrimidine derivative.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for the Stille Coupling of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organotin compound (organostannane) with an organic halide or pseudohalide. Due to the stability of organostannane reagents in the presence of air and moisture and their tolerance of a wide variety of functional groups, the Stille coupling has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[2]
5-Aryl-4,6-dimethoxypyrimidines are important structural motifs found in a variety of biologically active compounds. The Stille coupling of 5-Bromo-4,6-dimethoxypyrimidine provides a direct and efficient route to access these valuable derivatives. This document provides a detailed experimental procedure, reaction parameters, and a visual workflow for this transformation.
Reaction Scheme
Data Presentation: Representative Reaction Conditions
The following table summarizes representative quantitative data for the Stille coupling of this compound with a generic organostannane. These conditions are based on established protocols for similar heterocyclic systems and should be optimized for specific substrates.[4][5]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Organostannane (e.g., Aryl-SnBu₃) | 1.1 - 1.5 equiv | A slight excess of the organostannane is typically used to ensure complete consumption of the starting halide. |
| Catalyst System | ||
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2 - 5 mol% | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Other Pd(0) or Pd(II) precursors can also be used.[6] |
| Ligand (if required) | 4 - 10 mol% | For less reactive substrates, the addition of ligands like triphenylarsine or bulky phosphine ligands may be beneficial.[7] |
| Reaction Conditions | ||
| Solvent | Toluene or DMF | Anhydrous solvent is crucial for the reaction's success.[4] |
| Temperature | 80 - 120 °C | The optimal temperature will depend on the reactivity of the coupling partners.[4] |
| Reaction Time | 12 - 24 h | Reaction progress should be monitored by TLC or LC-MS.[4] |
| Work-up and Purification | ||
| Quenching Agent | Saturated aq. KF | Used to precipitate tin byproducts, facilitating their removal.[6] |
| Purification Method | Column Chromatography | On silica gel. |
| Expected Yield | 60 - 90% | Yields are highly dependent on the specific organostannane used and optimization of reaction conditions. |
Experimental Protocol
This protocol details a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware (Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
The flask is then sealed, evacuated, and backfilled with an inert gas (this cycle is repeated three times).
-
Reagent Addition: Anhydrous toluene is added via syringe, followed by the organostannane (1.2 equiv), also added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
A saturated aqueous solution of potassium fluoride is added, and the mixture is stirred vigorously for 1-2 hours to precipitate the tin byproducts.[6]
-
The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-substituted-4,6-dimethoxypyrimidine.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: High-Purity Isolation of 5-Bromo-4,6-dimethoxypyrimidine via Automated Flash Column Chromatography
Introduction
5-Bromo-4,6-dimethoxypyrimidine is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note details a robust and efficient method for the purification of crude this compound using automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Principle of Separation
The purification is achieved through normal-phase flash column chromatography. The stationary phase, silica gel, is polar, while the mobile phase is a less polar mixture of organic solvents. Separation is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases. This compound, being a moderately polar compound, exhibits affinity for the silica gel. By employing a gradient elution, starting with a low polarity mobile phase and gradually increasing its polarity, non-polar impurities are washed away first, followed by the elution of the target compound, leaving more polar impurities adsorbed to the stationary phase.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Prior to performing the flash column chromatography, the optimal solvent system was determined using TLC.[1][2]
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Various ratios of hexane and ethyl acetate
-
Visualization: UV light (254 nm)
A solvent system of 3:1 (v/v) Hexane:Ethyl Acetate was found to provide good separation, with the target compound, this compound, exhibiting a retention factor (Rf) of approximately 0.35 . This Rf value is ideal for flash column chromatography, ensuring good resolution and a reasonable elution time.[1]
Flash Column Chromatography Protocol
The purification was performed using an automated flash chromatography system.
-
Instrumentation: Automated Flash Chromatography System with UV-Vis Detector
-
Stationary Phase: Pre-packed silica gel column (40 g, 230-400 mesh)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Flow Rate: 40 mL/min
-
Detection Wavelength: 254 nm
Sample Preparation and Loading:
The crude this compound (1.5 g) was dissolved in a minimal amount of dichloromethane. To this solution, 3 g of silica gel was added, and the solvent was removed under reduced pressure to yield a free-flowing powder. This "dry loading" technique was used to ensure a narrow sample band and improve separation efficiency.[3] The dry sample was then loaded into a solid load cartridge.
Elution Gradient:
A linear gradient was employed to achieve the desired separation:
| Time (min) | % Mobile Phase B (Ethyl Acetate) |
| 0.0 | 10 |
| 2.0 | 10 |
| 12.0 | 40 |
| 15.0 | 40 |
| 16.0 | 100 |
| 20.0 | 100 |
Data Presentation
The following table summarizes the key parameters and results of the purification process.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol [4] |
| Crude Sample Load | 1.5 g |
| Stationary Phase | Silica Gel (40 g) |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| TLC Rf | ~0.35 (in 3:1 Hexane:Ethyl Acetate) |
| Isolated Yield | 1.38 g (92%) |
| Purity (by HPLC-UV) | >98% |
| Appearance | White to off-white solid |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The described flash column chromatography method provides an efficient and scalable approach for the purification of this compound. The use of an automated system with a pre-packed silica gel column and a gradient elution of hexane and ethyl acetate allows for high-throughput purification with excellent recovery and purity. This protocol is well-suited for researchers and scientists in the field of drug development who require high-purity pyrimidine-based intermediates for their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and preliminary antiviral evaluation of novel compounds derived from 5-Bromo-4,6-dimethoxypyrimidine. This key intermediate is a versatile scaffold for generating libraries of potential antiviral agents through palladium-catalyzed cross-coupling reactions. The following protocols are based on established methodologies for the synthesis of related pyrimidine derivatives and offer a starting point for the discovery of new antiviral therapeutics.
Introduction
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including antiviral properties.[1] The 4,6-dimethoxypyrimidine core is of particular interest due to its potential to interact with various biological targets. The bromine atom at the 5-position provides a reactive handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of antiviral potency. This document outlines the synthesis of 5-aryl-4,6-dimethoxypyrimidines via the Suzuki-Miyaura cross-coupling reaction and provides a template for their biological evaluation.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In this context, it allows for the efficient coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of 5-aryl-4,6-dimethoxypyrimidine derivatives.
Experimental Protocols
This protocol describes the synthesis of 5-aryl-4,6-dimethoxypyrimidines from this compound and a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C (conventional heating) or as per microwave protocol (e.g., 15 minutes at 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-4,6-dimethoxypyrimidine.
A cell-based assay, such as a cytopathic effect (CPE) reduction assay or a plaque reduction assay, can be used to determine the antiviral activity of the synthesized compounds.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero, MDCK, MT-4)
-
Virus stock of known titer
-
Synthesized 5-aryl-4,6-dimethoxypyrimidine compounds
-
Positive control antiviral drug
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Seed the 96-well plates with the host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the synthesized compounds and the positive control drug in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated, infected control wells.
-
Assess cell viability using a suitable reagent and measure the absorbance with a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
-
The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
Data Presentation
The following tables provide a template for presenting the synthetic and biological data for a series of hypothetical 5-aryl-4,6-dimethoxypyrimidine derivatives.
Table 1: Synthesis of 5-Aryl-4,6-dimethoxypyrimidine Derivatives
| Compound ID | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1a | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 1b | 4-Fluorophenylboronic acid | XPhos Pd G2 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 2 | 92 |
| 1c | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF/H₂O | 8 | 78 |
| 1d | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 81 |
Table 2: In Vitro Antiviral Activity of 5-Aryl-4,6-dimethoxypyrimidine Derivatives
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| 1a | Influenza A (H1N1) | 15.2 | >100 | >6.6 |
| Herpes Simplex Virus 1 (HSV-1) | >50 | >100 | - | |
| 1b | Influenza A (H1N1) | 5.8 | >100 | >17.2 |
| Respiratory Syncytial Virus (RSV) | 22.1 | >100 | >4.5 | |
| 1c | Influenza A (H1N1) | 10.5 | 85.3 | 8.1 |
| Dengue Virus (DENV-2) | >50 | 85.3 | - | |
| 1d | Influenza A (H1N1) | 8.9 | >100 | >11.2 |
| Herpes Simplex Virus 1 (HSV-1) | 35.4 | >100 | >2.8 | |
| Positive Control | Oseltamivir (for Influenza A) | 0.9 | >100 | >111 |
Potential Mechanism of Action: Targeting Viral Polymerase
Many antiviral nucleoside analogs exert their effect by inhibiting the viral RNA-dependent RNA polymerase (RdRp). While the synthesized 5-aryl-4,6-dimethoxypyrimidines are not nucleoside analogs, they may act as non-nucleoside inhibitors of the viral polymerase or interfere with other essential viral or host cell processes.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the viral RNA replication step by a 5-aryl-4,6-dimethoxypyrimidine derivative.
Conclusion
This compound is a valuable starting material for the synthesis of novel antiviral compounds. The Suzuki-Miyaura cross-coupling reaction provides a versatile and efficient method for generating a diverse library of 5-aryl-4,6-dimethoxypyrimidines. The protocols and data presentation formats outlined in these application notes serve as a comprehensive guide for researchers in the field of antiviral drug discovery. Further optimization of the synthetic conditions and extensive biological evaluation are necessary to identify lead compounds with potent and broad-spectrum antiviral activity.
References
Application Notes and Protocols for the Development of Novel Herbicides Utilizing 5-Bromo-4,6-dimethoxypyrimidine Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the utilization of the 5-Bromo-4,6-dimethoxypyrimidine intermediate in the discovery and development of novel herbicides. The strategic placement of the bromine atom at the 5-position and the methoxy groups at the 4- and 6-positions of the pyrimidine ring offers a versatile scaffold for the synthesis of diverse chemical libraries with potential herbicidal activity. The primary mode of action for many pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.
Rationale for Targeting this compound
The 4,6-dimethoxypyrimidine core is a well-established pharmacophore in herbicide design, present in several commercial herbicides. The introduction of a bromine atom at the 5-position provides a key reactive site for further chemical modification through various cross-coupling reactions, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance herbicidal efficacy and selectivity.
Synthetic Pathways and Strategies
The development of novel herbicidal candidates from this compound can be approached through several synthetic strategies. A common and effective approach involves the synthesis of pyrimidinyl-oxy-benzoate and sulfonylurea derivatives, both of which are known classes of potent ALS inhibitors.
A generalized synthetic workflow for developing novel herbicides from this intermediate is outlined below.
Application Notes and Protocols for C-N Bond Formation with 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethoxypyrimidine is a key building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide array of functionalized molecules. The formation of a carbon-nitrogen (C-N) bond at the C5 position is a critical transformation for introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals and other bioactive compounds. This document provides detailed application notes on the primary reaction mechanisms for C-N bond formation with this compound, along with experimental protocols to guide researchers in their synthetic endeavors.
The electron-deficient nature of the pyrimidine ring, further influenced by the two methoxy groups, dictates the reactivity of the C5-bromo position. The principal methods for effecting C-N bond formation at this position are palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and nucleophilic aromatic substitution (SNAr).
Reaction Mechanisms
The choice of reaction pathway depends on the desired substrate scope, functional group tolerance, and reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It is often the method of choice due to its broad substrate scope and generally high yields under relatively mild conditions. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[1][2]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds with aryl halides.[3] While it is a classic and effective method, it often requires higher reaction temperatures and stoichiometric amounts of copper, although modern protocols with catalytic copper and ligands have been developed.[4][5] The mechanism is believed to involve the formation of a copper(I)-amido species which then reacts with the aryl halide.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another potential pathway for the amination of this compound. This reaction is facilitated by the electron-withdrawing character of the pyrimidine ring.[6][7] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex.[8] SNAr reactions with amines can be promoted by strong bases and are often carried out in polar aprotic solvents.
Data Presentation: Representative Reaction Conditions and Yields
Disclaimer: The following tables provide representative data based on reactions with structurally similar bromopyrimidines and other aryl bromides.[9] Optimization of reaction conditions is highly recommended for this compound to achieve optimal yields.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |
| Benzylamine | Pd₂(dba)₃ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |
| n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 80-90 |
Table 2: Representative Conditions for Ullmann Condensation
| Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |
| Imidazole | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 24 | 70-85 |
| Aniline | Cu₂O (10) | None | K₃PO₄ (2.0) | NMP | 140 | 24 | 65-80 |
| Piperidine | CuI (15) | L-Proline (30) | K₂CO₃ (2.0) | DMSO | 110 | 36 | 60-75 |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann Condensation
-
Reaction Setup: To a dry, sealable reaction tube, add CuI (10 mol%), the ligand (if applicable, e.g., 1,10-phenanthroline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add the solvent (e.g., DMF or DMSO, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv.) and a strong base (e.g., NaH or K₂CO₃, 1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-4,6-dimethoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-4,6-dimethoxypyrimidine and its subsequent derivatization through common cross-coupling reactions. This versatile scaffold is a key building block in the development of various therapeutic agents, particularly kinase inhibitors.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. The this compound scaffold is of particular interest due to its potential for functionalization at the 5-position, allowing for the introduction of diverse molecular fragments. This enables the exploration of structure-activity relationships (SAR) in drug discovery programs. These derivatives have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases such as cancer.[1][2] The protocols outlined below describe a scalable synthesis of the core this compound structure, followed by its derivatization using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step process to obtain the this compound core, followed by derivatization.
Caption: Overall synthetic workflow for this compound and its derivatives.
Part 1: Large-Scale Synthesis of this compound
This section details the three-step synthesis of the core intermediate, this compound, starting from diethyl malonate and formamide.
Step 1: Synthesis of 4,6-Dihydroxypyrimidine
This procedure is adapted from established methods for pyrimidine synthesis.[3][4]
Protocol:
-
Reaction Setup: In a 20 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 8.0 L of methanol.
-
Base Addition: Carefully add 1.3 kg (24.0 mol) of sodium methoxide to the methanol with stirring.
-
Reagent Addition: In a separate container, prepare a mixture of 1.6 kg (10.0 mol) of diethyl malonate and 1.8 kg (40.0 mol) of formamide.
-
Reaction: Slowly add the diethyl malonate/formamide mixture to the sodium methoxide solution over 1-2 hours, maintaining the temperature below 65°C. After the addition is complete, heat the mixture to reflux (approximately 70°C) for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then further cool to 0-5°C in an ice bath. Slowly add concentrated hydrochloric acid to neutralize the mixture to a pH of 6-7.
-
Isolation: The precipitated product is collected by filtration, washed with cold water (2 x 1 L) and then with cold ethanol (1 x 1 L).
-
Drying: Dry the solid under vacuum at 60-70°C to a constant weight to yield 4,6-dihydroxypyrimidine.
Quantitative Data (Step 1):
| Parameter | Value |
| Scale (Diethyl Malonate) | 1.6 kg (10.0 mol) |
| Sodium Methoxide | 1.3 kg (24.0 mol) |
| Formamide | 1.8 kg (40.0 mol) |
| Solvent | Methanol (8.0 L) |
| Reaction Temperature | 70°C (Reflux) |
| Reaction Time | 2-3 hours |
| Expected Yield | ~0.9 kg (80%) |
Step 2: Synthesis of 5-Bromo-4,6-dihydroxypyrimidine
This step utilizes N-bromosuccinimide (NBS) as a safer alternative to liquid bromine for large-scale bromination.[5][6]
Protocol:
-
Reaction Setup: To a 20 L reactor, add the 4,6-dihydroxypyrimidine (0.9 kg, 8.0 mol) from the previous step and 10 L of acetonitrile.
-
Reagent Addition: Cool the suspension to 0-5°C and add 1.57 kg (8.8 mol) of N-bromosuccinimide in portions over 1 hour, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Isolation: The precipitate is collected by filtration, washed with cold acetonitrile (2 x 1 L), and then with water (2 x 2 L) to remove succinimide.
-
Drying: Dry the solid under vacuum at 60-70°C to yield 5-Bromo-4,6-dihydroxypyrimidine.
Quantitative Data (Step 2):
| Parameter | Value |
| Scale (4,6-Dihydroxypyrimidine) | 0.9 kg (8.0 mol) |
| N-Bromosuccinimide (NBS) | 1.57 kg (8.8 mol) |
| Solvent | Acetonitrile (10 L) |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | ~1.3 kg (85%) |
Step 3: Synthesis of this compound
This final step involves the O-methylation of the dihydroxy intermediate.[7][8]
Protocol:
-
Reaction Setup: In a 20 L reactor, suspend 5-Bromo-4,6-dihydroxypyrimidine (1.3 kg, 6.8 mol) and 2.8 kg (20.4 mol) of potassium carbonate in 10 L of acetone.
-
Reagent Addition: Heat the mixture to 40-45°C and add 2.16 kg (17.1 mol) of dimethyl sulfate dropwise over 2 hours.
-
Reaction: After the addition, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (8 L) and wash with water (3 x 2 L) and brine (1 x 2 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness. The crude product can be further purified by recrystallization from ethanol/water.
-
Drying: Dry the purified product under vacuum at 40°C to yield this compound.
Quantitative Data (Step 3):
| Parameter | Value |
| Scale (5-Bromo-4,6-dihydroxypyrimidine) | 1.3 kg (6.8 mol) |
| Dimethyl Sulfate | 2.16 kg (17.1 mol) |
| Potassium Carbonate | 2.8 kg (20.4 mol) |
| Solvent | Acetone (10 L) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | ~1.3 kg (88%) |
Part 2: Synthesis of this compound Derivatives
The synthesized this compound is a versatile intermediate for creating a library of derivatives through palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[9][10]
Methodology:
-
Reaction Setup: To an appropriately sized, oven-dried reactor under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 15-24 hours.[9]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Quantitative Data (Suzuki-Miyaura Coupling):
| Parameter | Value |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 5 mol% |
| Base (e.g., K₃PO₄) | 3.0 equiv |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 85-95°C |
| Typical Yield | 70-95% |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[11][12]
Methodology:
-
Reaction Setup: In an oven-dried reactor under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.08 equiv).
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equiv), this compound (1.0 equiv), and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to 100-110°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[13]
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by column chromatography.
Representative Quantitative Data (Buchwald-Hartwig Amination):
| Parameter | Value |
| This compound | 1.0 equiv |
| Amine | 1.2 equiv |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 2 mol% |
| Ligand (e.g., Xantphos) | 8 mol% |
| Base (e.g., NaOt-Bu) | 1.4 equiv |
| Solvent | Toluene |
| Temperature | 100-110°C |
| Typical Yield | 65-90% |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyrimidine derivatives are well-established as "hinge-binding" motifs in kinase inhibitors, where they mimic the adenine base of ATP. The derivatives synthesized from this compound can be screened against a panel of kinases to identify potent and selective inhibitors for various therapeutic targets. One such critical pathway in both normal B-cell function and B-cell malignancies is the B-cell receptor (BCR) signaling pathway.[2][14]
Caption: B-Cell Receptor (BCR) signaling pathway, a target for pyrimidine-based kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. benchchem.com [benchchem.com]
- 14. B-cell receptor - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-4,6-dimethoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 5-Bromo-4,6-dimethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: I am observing a low or no yield in my Suzuki coupling reaction with this compound. What are the common causes?
Low or no yield in Suzuki coupling reactions with this substrate can be attributed to several factors. The electron-deficient nature of the pyrimidine ring generally enhances the reactivity of the bromine atom.[1] However, issues can still arise from:
-
Inactive Catalyst: The active catalytic species, Palladium(0), may not be generated efficiently from a Palladium(II) precatalyst, or the Pd(0) source may have decomposed.[2]
-
Poor Reagent Quality: The boronic acid may have decomposed through protodeboronation or formed unreactive boroxines.[2][3] The purity of the aryl halide is also crucial.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be suitable for this specific substrate.[4][5]
-
Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst.[2]
Q2: My starting material is consumed, but the desired product yield is low. What are the likely side reactions?
If the starting this compound is consumed but the product yield is low, common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of a base and water.[3]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can be a competitive reaction, especially if the desired cross-coupling is slow.[3]
-
Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, particularly at high temperatures or if not properly stabilized by the ligand.[3]
Q3: Which catalyst system is recommended for the Suzuki coupling of this compound?
For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] A more robust system composed of a palladium precursor and a specialized ligand is often required. Consider the following:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(dppf) are common choices.[4][6]
-
Ligands: Bulky, electron-rich phosphine ligands are highly effective. For challenging couplings, ligands like SPhos or XPhos may be necessary.[4] Pd(PPh₃)₄ can be a good starting point as a Pd(0) source.[4]
Q4: How do I select the appropriate base and solvent for this reaction?
The choice of base and solvent can significantly impact the reaction rate and yield.[7]
-
Bases: Potassium phosphate (K₃PO₄) is often a robust choice for heteroaryl halides.[4] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[4] The base is essential for the transmetalation step.[7]
-
Solvents: A mixture of an organic solvent and water is commonly used.[1] Good options include 1,4-dioxane/H₂O (e.g., in a 4:1 ratio), Toluene/H₂O, or DMF.[4] It is crucial to use degassed solvents to prevent catalyst deactivation.[1]
Troubleshooting Guide
Issue: Low or No Product Yield
Below is a systematic workflow to troubleshoot low product yield in your Suzuki coupling reaction.
Caption: Troubleshooting workflow for low product yield.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. These are general guidelines and may require optimization for specific coupling partners.
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a ligand. | Pd(PPh₃)₄ is a good starting point as a Pd(0) source.[4] |
| Ligand | PPh₃, dppf, SPhos, XPhos | For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[4] |
| Catalyst Loading | 1-5 mol% | Start with a higher loading (e.g., 5 mol%) and reduce upon successful coupling.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl halides.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF | The use of an aqueous co-solvent is common.[4] |
| Temperature | 80-100 °C | Start at the lower end to maximize selectivity.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.[4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki coupling experiment.
Signaling Pathways and Catalytic Cycles
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
troubleshooting low reactivity in Sonogashira coupling of 5-Bromo-4,6-dimethoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity or other issues during the Sonogashira coupling of 5-Bromo-4,6-dimethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in the Sonogashira coupling of this compound?
Low reactivity of this compound in Sonogashira coupling can be attributed to several factors. The pyrimidine ring is electron-deficient, which generally enhances the reactivity of attached halogens in palladium-catalyzed cross-coupling reactions.[1] However, the two methoxy groups at positions 4 and 6 are electron-donating, which can increase the electron density of the pyrimidine ring and subsequently decrease the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.[2] For a successful reaction, careful optimization of the catalyst system, base, solvent, and temperature is crucial.
Q2: What is the expected reactivity of the C-Br bond in this compound compared to other halopyrimidines?
In palladium-catalyzed cross-coupling reactions, the general reactivity of halogens follows the order: I > Br > Cl.[3][4] Therefore, the C-Br bond at the 5-position is expected to be more reactive than a C-Cl bond at the same position. However, compared to an iodo-pyrimidine, the bromo-pyrimidine will be less reactive and may require more forcing reaction conditions. The electronic effects of the methoxy substituents can also play a significant role in modulating this reactivity.
Q3: My reaction mixture is turning black. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition of the palladium(0) catalyst.[5] This can be caused by several factors including:
-
Impurities: Ensure all reagents and solvents are of high purity and anhydrous.
-
Inappropriate Solvent: Some solvents may promote catalyst decomposition.
-
High Temperatures: While heating is often necessary for less reactive bromides, excessive temperatures can lead to catalyst degradation.
To prevent this, it is recommended to use fresh, high-purity reagents and degassed solvents, and to carefully control the reaction temperature.
Q4: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
Glaser coupling is a common side reaction in Sonogashira couplings, leading to the formation of a dimer of the terminal alkyne. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[6][7] To minimize this side reaction:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to reduce its concentration at any given time, thereby disfavoring the homocoupling pathway.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often require specific ligands and may proceed at a slower rate but can effectively eliminate the Glaser coupling side product.[3]
Troubleshooting Guide: Low Reactivity
If you are experiencing low to no yield with this compound, a systematic approach to troubleshooting is recommended. The following sections provide guidance on key reaction parameters to investigate.
Catalyst System Optimization
The choice of palladium source and ligand is critical for a successful Sonogashira coupling, especially with a less reactive substrate.
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common choices, consider more active pre-catalysts for challenging couplings.[8]
-
Ligands: For electron-rich or sterically hindered aryl bromides, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition.[8] Consider ligands such as XPhos or SPhos.[2] N-Heterocyclic Carbene (NHC) ligands can also be effective replacements for phosphine ligands.[8]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Common starting points.[9] |
| Pd₂(dba)₃, Pd(OAc)₂ | Can be used with a variety of ligands.[8] | |
| Ligand | PPh₃ | Standard, but may be insufficient. |
| dppf, SPhos, XPhos | Bulky, electron-rich ligands for challenging substrates.[2] | |
| Catalyst Loading | 1-5 mol% | Start with a higher loading and reduce upon successful coupling.[2] |
Reaction Conditions
The reaction environment, including the solvent, base, and temperature, plays a pivotal role.
-
Solvent: The solvent must dissolve all reaction components. Common choices include THF, DMF, and dioxane. Be aware that some solvents can negatively impact the reaction rate.[3]
-
Base: An amine base is required to deprotonate the alkyne. Triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used. Ensure the base is dry and in sufficient excess.[3][10]
-
Temperature: Aryl bromides often require heating to facilitate the oxidative addition step.[3] A temperature range of 60-100 °C is a good starting point.[6]
| Parameter | Recommendation | Rationale |
| Solvent | THF, DMF, 1,4-Dioxane | Ensure good solubility of all reagents.[3][10] |
| Base | Triethylamine (TEA), DIPEA | Essential for alkyne deprotonation.[10] |
| Temperature | 60-100 °C | Higher temperatures may be required for less reactive bromides.[6] |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This protocol provides a starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Copper(I) iodide (CuI, 10 mol%)[11]
-
Amine base (e.g., Triethylamine, 2.0 equiv.)[11]
-
Anhydrous, degassed solvent (e.g., DMF)[11]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reactivity in Sonogashira coupling.
Caption: Simplified Sonogashira catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Selective Functionalization of Brominated Pyrimidines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for the selective functionalization of brominated pyrimidines. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling of a brominated pyrimidine is showing low to no conversion. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion in Suzuki-Miyaura coupling of brominated pyrimidines is a frequent issue. The primary causes often revolve around catalyst inhibition and suboptimal reaction conditions.
-
Catalyst Inhibition: The Lewis basic nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive complexes and effectively "poisoning" the catalyst. This is particularly problematic for substrates like 2-bromopyrimidine where the bromine is adjacent to a ring nitrogen.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0).
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Switch to a more robust catalyst system. Electron-rich and sterically bulky phosphine ligands like SPhos, XPhos, or RuPhos are often effective for heteroaryl halides as they promote the oxidative addition step and stabilize the palladium center.[1] N-heterocyclic carbene (NHC) ligands are also highly effective.
-
Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst, such as a Buchwald G3 or G4 palladacycle, to ensure the efficient generation of the active catalytic species.[2]
-
Optimize the Base: The base plays a crucial role in the transmetalation step. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. For sensitive substrates, weaker bases like K₃PO₄ are often a good starting point.[3]
-
Solvent Choice: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation. Common solvents include toluene, 1,4-dioxane, and THF. A mixture of an organic solvent and water (e.g., 4:1 v/v) is often used with inorganic bases.[4]
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., in 10-20 °C increments) can improve the reaction rate. However, be mindful of potential catalyst decomposition at excessively high temperatures.[3]
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich pyrimidines or when using certain catalyst systems.
Troubleshooting Strategies:
-
Optimize Ligand and Base: The choice of ligand and base can significantly influence the competition between the desired cross-coupling and hydrodehalogenation. Experiment with different ligand/base combinations.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[3]
-
Choice of Boron Reagent (for Suzuki coupling): Using boronic esters (e.g., pinacol esters) instead of boronic acids can sometimes suppress this side reaction.[4]
Q3: My Buchwald-Hartwig amination of a brominated pyrimidine is giving a low yield. What factors should I consider for optimization?
A3: Low yields in Buchwald-Hartwig amination of brominated pyrimidines can be attributed to several factors, similar to other cross-coupling reactions, but with specific considerations for the amine coupling partner.
Troubleshooting Steps:
-
Ligand Selection is Key: The choice of ligand is critical for successful Buchwald-Hartwig amination. For primary amines, ligands like BrettPhos can be effective, while RuPhos is often a good choice for secondary amines. For challenging couplings, consider bi-dentate ligands like Xantphos.[5]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates sensitive to strong bases, milder conditions with bases like K₃PO₄ can be attempted, though this may require a more active catalyst system.[6]
-
Inert Atmosphere: These reactions are often sensitive to oxygen. Ensure a rigorously inert atmosphere is maintained throughout the experiment.[5]
-
Handling of Volatile Amines: For low-boiling point amines, the reaction should be performed in a sealed tube to prevent the evaporation of the amine.[7]
Q4: I am working with a di-brominated pyrimidine and want to achieve selective mono-functionalization. How can I control the regioselectivity?
A4: Achieving regioselectivity in the functionalization of di-brominated pyrimidines depends on the relative reactivity of the different C-Br bonds, which is influenced by the electronic environment of the pyrimidine ring. Generally, the reactivity of different positions on the pyrimidine ring towards palladium-catalyzed cross-coupling follows the order C4 > C2 > C5.
Strategies for Controlling Regioselectivity:
-
Exploit Inherent Reactivity: In many cases, one position is significantly more reactive than the other, allowing for selective mono-functionalization by carefully controlling the stoichiometry of the coupling partner (using 1.0-1.2 equivalents).
-
Ligand Control: The steric and electronic properties of the phosphine ligand can influence the regioselectivity. Bulky, electron-rich ligands can sometimes alter the inherent selectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity for the more reactive position.
Q5: My reaction mixture is turning black, and I suspect catalyst decomposition. What can I do to prevent this?
A5: The formation of palladium black is a common sign of catalyst decomposition, where the active Pd(0) species aggregates into inactive palladium metal.
Preventative Measures:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[8]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[8]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can be beneficial.[8]
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) is essential.[8]
Q6: I am having difficulty purifying my product from the reaction mixture. What are some common purification strategies?
A6: Purification of products from palladium-catalyzed reactions can be challenging due to the presence of residual catalyst, ligands, and inorganic salts.
Purification Tips:
-
Filtration: After the reaction, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove insoluble palladium species and inorganic salts.
-
Aqueous Workup: A standard aqueous workup can help remove water-soluble byproducts and salts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A careful selection of the eluent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Metal Scavengers: For pharmaceutical applications where very low levels of palladium are required, the use of solid-supported metal scavengers can be employed to remove residual palladium from the final product.[9]
Data Presentation: Catalyst System Performance
The selection of the catalyst system (palladium precursor and ligand) is critical for the success of the selective functionalization of brominated pyrimidines. The following tables summarize the performance of various catalyst systems for common cross-coupling reactions.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Bromopyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 71 | A classic but often less efficient system.[10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | Highly active system with a bulky, electron-rich ligand.[1] |
| PEPPSI-IPr | IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | N-heterocyclic carbene (NHC) based catalyst, very efficient.[1] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 18 | 65 | A common and versatile catalyst system.[11] |
Table 2: Catalyst Performance in Buchwald-Hartwig Amination of Bromopyrimidines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | 85-95 | Effective for a range of amines.[5] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 | 18 | 60-90 | A common system, particularly for secondary amines.[12] |
| Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | 65 | 12 | 70-90 | Good for primary amines.[13] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 12 | 55-98 | Effective for volatile amines in a sealed tube.[12] |
Table 3: Catalyst Performance in Sonogashira Coupling of 5-Bromopyrimidine
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | RT | 16 | 80-95 | Standard copper co-catalyzed conditions. |
| Pd(PPh₃)₄ | None | PPh₃ | Et₃N/DIPEA | THF/DMF | 40-60 | 12 | 75-90 | Copper-free conditions to avoid Glaser coupling.[4] |
Table 4: Catalyst Performance in Heck Coupling of Aryl Bromides (as a proxy for Bromopyrimidines)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | TEA | DMF | 100 | 12 | 70-90 | Classic Heck conditions.[14] |
| Pd(OAc)₂ | None | K₂CO₃ | H₂O/DMF | 80 | 4 | 85-95 | Phosphine-free conditions in aqueous media.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.[4]
-
Add the degassed 1,4-dioxane and water mixture via syringe.[4]
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyrimidine
Materials:
-
2-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.[5]
-
Add the 2-bromopyrimidine and the amine to the Schlenk tube.[5]
-
Add the anhydrous, degassed toluene via syringe.[5]
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 110 °C).[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Pyrimidines
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in reactions with substituted pyrimidines. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to enhance your understanding and success in pyrimidine functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in reactions with substituted pyrimidines?
A1: Regioselectivity in pyrimidine reactions is primarily governed by a combination of electronic and steric effects of the substituents on the pyrimidine ring, the nature of the incoming reagent (nucleophile or electrophile), and the reaction conditions. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, makes positions 2, 4, and 6 susceptible to nucleophilic attack, while position 5 is more prone to electrophilic attack. Existing substituents can further direct incoming groups. For instance, electron-withdrawing groups enhance the electrophilicity of the carbon atoms, influencing the site of nucleophilic attack.[1][2]
Q2: How can I favor substitution at the C4-position over the C2-position in 2,4-dichloropyrimidines?
A2: In nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles.[1][3] This intrinsic reactivity difference can be exploited. For example, in Suzuki-Miyaura coupling reactions, the oxidative addition of palladium typically occurs preferentially at the C4-chlorine bond.[3] To further enhance selectivity, controlling reaction temperature and the choice of solvent can be critical.[4][5] In some cases, using specific catalysts or ligands can also direct the reaction to the C4 position.[6]
Q3: My Minisci-type reaction on a substituted pyrimidine is giving a mixture of regioisomers. How can I improve the selectivity?
A3: Minisci-type reactions, which involve the addition of alkyl radicals to electron-deficient heterocycles, can often lead to mixtures of isomers.[7] To improve regioselectivity, one effective strategy is the use of a blocking group. A simple maleate-derived blocking group can be employed to direct the alkylation exclusively to the C4 position under acid-free conditions.[7][8] The choice of the radical precursor (e.g., carboxylic acid) and the reaction conditions (solvent, temperature, and initiator) also play a crucial role in directing the regiochemical outcome.[7]
Q4: What is the role of a directing group in C-H functionalization of pyrimidines?
A4: Directing groups are functional groups that coordinate to a transition metal catalyst and position it in close proximity to a specific C-H bond, enabling its selective activation and functionalization.[9][10] The pyrimidine ring itself can act as a directing group in some C-H activation reactions.[11][12] For instance, in palladium-catalyzed C-H activation/arylation of 4-arylpyrimidines, the pyrimidine nitrogen can direct the functionalization to the ortho-position of the aryl substituent.[11][12] The choice of the directing group and the metal catalyst is crucial for achieving high regioselectivity in C-H functionalization.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyrimidines
-
Potential Cause: Similar reactivity of the two halogen-bearing positions under the chosen reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Start the reaction at a lower temperature. The more reactive position will likely react first, allowing for sequential functionalization.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. For instance, alcoholic solvents can enhance reactivity and selectivity in some Suzuki couplings compared to polar aprotic solvents.[4] Experiment with a range of solvents with different polarities.
-
Order of Nucleophile Addition: If you are performing a sequential substitution with two different nucleophiles, add the less reactive nucleophile first to the more reactive position.
-
Use of Tertiary Amine Nucleophiles: In the amination of 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles can exhibit excellent C2 selectivity.[1]
-
Issue 2: Lack of Selectivity in Metalation Reactions (e.g., Lithiation, Magnesiation, Zincation)
-
Potential Cause: The directing effect of substituents is not strong enough, or multiple acidic protons are present.
-
Troubleshooting Steps:
-
Use of Specialized Bases: Employ sterically hindered, non-nucleophilic bases like TMPMgCl·LiCl or TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). These reagents can provide excellent regioselectivity in the magnesiation and zincation of pyrimidines.[13][14]
-
Temperature Optimization: Perform the metalation at a very low temperature (e.g., -78 °C) to minimize side reactions and improve selectivity.
-
Introduction of a Directing Group: If not already present, consider introducing a directing group that can chelate to the metal and direct the deprotonation to a specific position.
-
Data Presentation
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst | Base | Solvent | Temperature (°C) | C4:C2 Ratio | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Methanol | Room Temp | >99:1 | 35-40 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | >95:5 | 83 | |
| (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | Room Temp | 90:10 | - | [6] |
Table 2: Regioselective Zincation of Pyrimidine using TMPZnCl·LiCl
| Equivalents of Base | Yield of 2-Deuteropyrimidine (%) | Regioselectivity (2-position) | Reference |
| 1.05 | 34 | >99:1 | [14] |
| 1.25 | 74 | >99:1 | [14] |
| 1.50 | 98 | >99:1 | [14] |
| 2.00 | >99 | >99:1 | [14] |
Experimental Protocols
Protocol 1: Regioselective C4-Alkylation of Pyridine via a Minisci-type Reaction with a Blocking Group
This protocol is adapted from the work of Baran and coworkers.[7][8]
-
Formation of the Pyridinium Salt (Blocking Group Installation):
-
To a solution of pyridine (1.0 equiv) in a suitable solvent, add the maleate-derived blocking group reagent (1.1 equiv).
-
Stir the reaction mixture at room temperature for the specified time until the pyridinium salt formation is complete (monitor by LCMS or NMR).
-
Isolate the pyridinium salt by filtration or evaporation of the solvent.
-
-
Minisci Reaction:
-
To a biphasic mixture of dichloroethane and water, add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv), and silver nitrate (AgNO₃, 20 mol%).
-
Stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction for the formation of the C4-alkylated product.
-
-
Removal of the Blocking Group:
-
After completion of the Minisci reaction, add a suitable base (e.g., DBU) to the reaction mixture to remove the blocking group.
-
Stir at room temperature until the deprotection is complete.
-
Extract the product with an organic solvent, dry over an anhydrous salt (e.g., Na₂SO₄), and purify by column chromatography.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 8. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Coupling of Halo-pyrimidines
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of halo-pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in palladium-catalyzed coupling of halo-pyrimidines?
A1: The most prevalent side reactions include:
-
Dehalogenation (or Hydrodehalogenation): The premature removal of the halogen atom from the pyrimidine ring and its replacement with a hydrogen atom. This is a common side reaction that reduces the yield of the desired coupled product.
-
Homocoupling: The self-coupling of the coupling partners. In Suzuki reactions, this leads to the formation of biaryls from the boronic acid starting material.[1] In Sonogashira reactions, it results in the dimerization of terminal alkynes, a side reaction known as Glaser coupling.[2][3]
-
Protodeboronation: A significant side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, thus consuming the boronic acid and reducing the product yield.[4][5] Pyrimidine boronic acids can be particularly susceptible to this decomposition pathway.[1][6]
-
β-Hydride Elimination: This can be a competing side reaction in processes like the Buchwald-Hartwig amination, leading to the formation of a hydrodehalogenated arene and an imine.[7]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation and resulting in low yields.[8]
Q2: Which halogen on the pyrimidine ring is the most reactive in cross-coupling reactions?
A2: The general order of reactivity for halogens on a pyrimidine ring is I > Br > Cl > F.[9] This trend is inversely correlated with the carbon-halogen bond strength, making the oxidative addition of the palladium catalyst to the C-X bond more favorable for heavier halogens.
Q3: Which position on the pyrimidine ring is most reactive for cross-coupling?
A3: The reactivity of the halogen's position on the pyrimidine ring generally follows the order: C4(6) > C2 > C5. The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Coupled Product
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low yields in halo-pyrimidine cross-coupling.
Troubleshooting Steps:
-
Catalyst System:
-
Problem: The palladium catalyst may be inactive or unsuitable for the specific halo-pyrimidine. Chloropyrimidines, being less reactive, often require more active catalyst systems.[10]
-
Solution:
-
For less reactive chlorides, consider switching to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][10]
-
Ensure the catalyst is not decomposed. Palladium black formation indicates catalyst precipitation.
-
Increase catalyst loading modestly if low conversion is observed.
-
-
-
Reaction Conditions:
-
Problem: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.
-
Solution: Screen different bases and solvents. For instance, in Suzuki couplings of dichloropyrimidines, the choice of solvent can be critical for achieving regioselectivity and high yields.[11] The following table provides a comparison of common bases in Suzuki-Miyaura reactions.
-
| Base | Typical Substrates | General Yield Range (%) | Notes |
| K₂CO₃ | Aryl bromides, aryl chlorides | 70-95 | A versatile and commonly used base. |
| Cs₂CO₃ | Aryl bromides, aryl chlorides | 85-99 | Often highly effective, especially for challenging couplings (the "caesium effect"). |
| K₃PO₄ | Nitrogen-containing heterocycles | 90-99 | A strong, non-nucleophilic base, particularly effective for nitrogen-rich heterocycles.[12] |
| Na₂CO₃ | Aryl bromides, aryl iodides | 70-98 | An effective and economical choice. |
-
Reagent Quality:
-
Problem: Impure or degraded starting materials can poison the catalyst or lead to side reactions. Boronic acids, in particular, can be unstable.
-
Solution:
-
Issue 2: Significant Formation of Dehalogenated Pyrimidine
Question: My main byproduct is the pyrimidine with the halogen replaced by a hydrogen. How can I minimize this?
Answer: Dehalogenation is a common side reaction. To suppress it, consider the following:
-
Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired product can often outcompete the dehalogenation pathway.
-
Base Selection: The base can play a role in dehalogenation. Weaker bases or careful stoichiometry may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the desired coupling.
-
Hydrogen Source: The source of the hydrogen atom can be trace water, the solvent, or the amine (in Buchwald-Hartwig reactions). Ensuring anhydrous conditions can be critical.
Issue 3: Excessive Homocoupling of the Coupling Partner
Question: I am observing a significant amount of homocoupled byproduct (e.g., biaryl from boronic acid in Suzuki, or diyne from alkyne in Sonogashira). What can I do?
Answer: Homocoupling is often promoted by the presence of oxygen or, in the case of Stille coupling, can occur as a major side reaction.[9][13]
-
For Suzuki Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Palladium Precatalyst: If using a Pd(II) precatalyst, it can directly react with the boronic acid to form the homocoupled product. Using a Pd(0) source directly or adding a mild reducing agent can sometimes help.
-
-
For Sonogashira (Glaser) Homocoupling:
-
Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.[2][3] Numerous copper-free protocols have been developed to avoid this side reaction.
-
Strictly Anaerobic Conditions: As with Suzuki homocoupling, oxygen promotes this side reaction. Rigorous degassing and maintaining an inert atmosphere are crucial.[2]
-
Caption: Common side reaction pathways in Suzuki-Miyaura coupling of halo-pyrimidines.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyrimidine (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling of an Iodopyrimidine
This protocol is designed to minimize Glaser homocoupling.
-
Reaction Setup: To a dry Schlenk tube, add the iodopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C, depending on substrate reactivity) until completion.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the chloropyrimidine (1.0 equiv), the amine (1.2 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purifying Stilling Coupling Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of tin byproducts from Stille coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical organotin byproducts I need to remove after a Stille coupling reaction?
The most common organotin byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting materials. Depending on your specific reaction conditions, other byproducts such as hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) may also be present.[1]
Q2: My aqueous potassium fluoride (KF) wash was ineffective. What went wrong?
Several factors can lead to incomplete removal of organotin residues with a KF wash:
-
Insufficient Mixing: Vigorous stirring or shaking is essential to ensure the complete reaction between the organotin species and fluoride ions to form the insoluble precipitate.[1]
-
Emulsion or Precipitate Formation: Tributyltin fluoride (Bu₃SnF) can form as a solid precipitate at the interface between the organic and aqueous layers, which may trap the desired product.[1] If this occurs, filtering the entire mixture through a pad of Celite® is a common solution.[1][2]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be dependent on the pH of the aqueous solution.[1]
Q3: Are there more effective alternatives to the aqueous KF wash?
Yes, several other methods can be employed, often with higher efficiency:
-
Chromatographic Methods:
-
Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel treated with approximately 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][2][3]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[4]
-
-
Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]
-
Chemical Conversion: Treating the reaction mixture with reagents like iodine (I₂) can convert unreacted tin hydrides and ditins into tin halides.[1][2] These tin halides are then more readily removed by a subsequent KF wash.[1][2]
Q4: How can I purify a solid product from organotin residues?
For solid products, recrystallization is often a highly effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1][5]
Q5: How can I minimize the formation of organotin byproducts from the start?
An advanced method to minimize byproduct formation is to use a catalytic amount of the organotin reagent coupled with an in situ recycling system.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Persistent Tin Contamination After KF Wash | Incomplete precipitation of tin fluoride. | Filter the biphasic mixture through Celite® to remove interfacial precipitate. Ensure vigorous shaking during the wash.[1][2] |
| Product Loss During KF Wash | Product trapped in the tin fluoride precipitate. | Filter the entire mixture through Celite® and wash the Celite® pad with the organic solvent to recover the product.[1][2] |
| Difficulty Removing Both Tin Byproduct and Excess Reagent | Similar polarities of the product and tin species. | Consider partitioning between hexane and acetonitrile. This technique has proven effective in challenging separations.[7] |
| Ineffective Standard Silica Gel Chromatography | Tin byproducts co-eluting with the product. | Use silica gel treated with triethylamine (~2-5%) or a stationary phase of 10% w/w K₂CO₃ in silica gel.[1][3][4] |
Quantitative Data on Purification Methods
| Method | Reported Efficiency | Reference |
| 10% w/w K₂CO₃ in Silica Gel Chromatography | Reduces organotin impurities to below 15 ppm. | [4] |
| Aqueous KF Wash with Celite® Filtration | Can effectively remove the majority of tin byproducts. | [1][2] |
| Silica Gel with ~2-5% Triethylamine | Effective for removing Bu₃SnX byproducts. | [2][3] |
Experimental Protocols
Protocol 1: Aqueous KF Wash with Celite® Filtration
-
Dilution: After the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Vigorously shake the separatory funnel for at least one minute during each wash.
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1][2]
Protocol 2: Chromatography with K₂CO₃/Silica Gel Stationary Phase
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]
Visual Workflows
Caption: Decision tree for selecting a purification method.
Caption: Workflow for organotin removal using aqueous KF.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. sdlookchem.com [sdlookchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yield or failure in the Buchwald-Hartwig amination of pyrimidines?
A1: The most common reason for poor performance in the Buchwald-Hartwig amination of pyrimidines is an improperly optimized catalyst system, which includes the palladium precursor, the phosphine ligand, and the base.[1] The electronic properties of the pyrimidine substrate and the reaction conditions are also critical factors.[1] Additionally, the poor solubility of reactants, especially inorganic bases, in the reaction solvent can lead to low yields or reaction failure.[2]
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is highly dependent on your specific substrate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and often provide good results.[1] However, if your pyrimidine or amine contains base-sensitive functional groups, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary, though this might require higher reaction temperatures.[1][2][3] The solubility of the base in the chosen solvent is also a critical factor to consider.[2][3]
Q3: What is the best solvent for the Buchwald-Hartwig amination of pyrimidines?
A3: Anhydrous toluene is a commonly used and effective solvent for these reactions.[1][2] Other solvents like dioxane, THF, and DMF can also be employed.[1][2][4] It is crucial to use a dry, non-protic solvent, as water can deactivate the catalyst.[1] For polar starting materials, more polar aprotic solvents like DMF or DMSO might be necessary to ensure solubility.[1][4] Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[2]
Q4: My aryl chloride on the pyrimidine ring is unreactive. What can I do?
A4: Aryl chlorides are known to be more challenging substrates for Buchwald-Hartwig amination due to the difficulty of the oxidative addition step.[2] To improve reactivity, consider switching to a more electron-rich and bulky phosphine ligand, such as XPhos or tBuXPhos.[1] Increasing the reaction temperature or using microwave irradiation can also enhance the reaction rate and yield.[1][5]
Troubleshooting Guide
Issue: Low to no conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is of high quality. Consider using a pre-formed palladium-ligand complex for consistent activation.[1] Use fresh, high-purity ligands. |
| Inappropriate Ligand | For pyrimidine substrates, sterically hindered biarylphosphine ligands (e.g., XPhos, tBuXPhos, RuPhos) are often effective.[1][6] The choice of ligand is critical and may require screening. |
| Insufficient Base Strength | For less reactive substrates, a stronger base like NaOtBu may be required.[1] However, be mindful of substrate compatibility. |
| Poor Reagent Solubility | If the base or other reagents are not soluble in the chosen solvent, consider switching to a different solvent system.[2][4] Sonication can sometimes help with poorly soluble bases.[7] |
| Presence of Water or Oxygen | Ensure all reagents and the solvent are anhydrous and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require elevated temperatures, typically in the range of 80-110 °C.[1][3] A gradual increase in temperature may improve conversion. |
Issue: Formation of side products (e.g., hydrodehalogenation, biaryl formation).
| Possible Cause | Troubleshooting Step |
| β-Hydride Elimination | This side reaction can lead to hydrodehalogenation.[8] Optimizing the ligand and reaction temperature can help minimize this. |
| Homocoupling of Amine | Biaryl byproduct formation can occur, especially with primary amines.[9] Adjusting the stoichiometry of the reactants and optimizing the catalyst system can mitigate this issue. |
| Reaction with Solvent | In some cases, the solvent can react with the catalyst or intermediates. Ensure the chosen solvent is inert under the reaction conditions. |
Base and Solvent Selection Tables
Table 1: Common Bases for Buchwald-Hartwig Amination of Pyrimidines
| Base | Strength | pKaH | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | ~19 | Widely used and highly effective for a broad range of substrates.[1][2][3] Can cause decomposition of substrates with sensitive functional groups.[2][3] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | ~26 | Useful for reactions at lower temperatures and for substrates with protic functional groups.[10] |
| Cesium carbonate (Cs₂CO₃) | Weaker | ~10 | A good alternative for base-sensitive substrates.[1][3] Its good solubility in some organic solvents is an advantage.[3] |
| Potassium phosphate (K₃PO₄) | Weaker | ~12 | Another milder option for sensitive substrates.[2][3] |
| Potassium carbonate (K₂CO₃) | Weaker | ~10 | A cost-effective weak base, suitable for some applications, but may require higher temperatures.[1][2] |
Table 2: Common Solvents for Buchwald-Hartwig Amination of Pyrimidines
| Solvent | Type | Properties & Considerations |
| Toluene | Aromatic Hydrocarbon | Commonly used with a good balance of solubility for many substrates and a high boiling point.[1][2] |
| 1,4-Dioxane | Ether | Frequently used but is considered a high-impact solvent to be avoided if possible for greener chemistry.[2][8] |
| Tetrahydrofuran (THF) | Ether | A common ethereal solvent, often used for reactions at moderate temperatures.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Preferred for SNAr reactions and can be useful for polar substrates in Buchwald-Hartwig aminations to improve solubility.[1][4] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Another polar aprotic solvent that can be beneficial for substrate solubility.[1] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
Disclaimer: This is a general guideline. Reaction conditions should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv). Then, add the amine (1.1-1.5 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1-0.5 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Figure 2: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bristol.ac.uk [bristol.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Semantic Scholar [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
reducing catalyst loading in 5-Bromo-4,6-dimethoxypyrimidine reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reducing catalyst loading in cross-coupling reactions involving 5-Bromo-4,6-dimethoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary motivations for reducing catalyst loading in cross-coupling reactions?
Reducing the amount of catalyst, particularly palladium, is crucial for several reasons. High catalyst loading increases costs, especially given the expense of precious metals like palladium. Furthermore, residual metal in the final product is a significant concern in pharmaceutical development, as stringent regulations limit the allowable amounts of heavy metal impurities. Lowering catalyst loading leads to cleaner products, simplifies purification processes, and aligns with the principles of green and sustainable chemistry.
Q2: What key factors influence the required catalyst loading for this compound?
The efficiency of a catalytic reaction and, therefore, the required catalyst loading, is a multifactorial issue. The most critical parameters to control are:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount for catalyst activity and stability.[1] Bulky, electron-rich ligands often promote the key steps of the catalytic cycle, allowing for lower catalyst usage.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step of many cross-coupling reactions. Its strength, solubility, and compatibility with the substrates can significantly impact catalyst turnover.[3]
-
Solvent System: The choice of solvent affects the solubility of reagents and the stability and activity of the catalytic species. An optimal solvent system can enhance reaction rates and allow for reduced catalyst concentrations.
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Careful temperature optimization is necessary to find a balance between reaction speed and catalyst stability.
-
Reagent Purity: Impurities in the starting material, reagents, or solvent can act as catalyst poisons, deactivating the palladium complex and necessitating higher loadings. Lewis-basic atoms within heterocyclic substrates can also promote catalyst deactivation.[3]
Q3: Which types of ligands are most effective for achieving low palladium loading with heteroaryl halides like this compound?
For coupling reactions involving heteroaryl halides, bulky and electron-rich monodentate phosphine ligands have demonstrated remarkable success in enabling low catalyst loadings.[2] Specifically, the dialkylbiaryl phosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) are highly effective.[4][5] These ligands enhance the rate of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles that can operate at room temperature or with catalyst loadings as low as 0.005 mol% (50 ppm) in some cases.[2][6]
Q4: Are there alternatives to homogeneous palladium catalysts for these reactions?
Yes, several alternatives are being explored to move towards more sustainable and cost-effective methods.
-
Heterogeneous Catalysts: Immobilizing palladium nanoparticles on solid supports (e.g., activated carbon, cellulose, silica) offers a promising alternative.[7][8][9] These catalysts are easier to separate from the reaction mixture, allowing for recovery and reuse, which is advantageous for industrial applications.[7][10]
-
Earth-Abundant Metal Catalysts: There is significant research into replacing palladium with more abundant and less expensive metals like nickel, copper, or iron. However, a recent analysis suggests that when considering the entire process (solvents, energy use), the sustainability benefits of switching from palladium to nickel are not always guaranteed and depend heavily on the overall reaction conditions.[11]
Troubleshooting Guides
Problem: Reaction shows low or no conversion, requiring high catalyst loading (>2 mol%).
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is stalling, and I need to use over 2 mol% of Pd(PPh₃)₄ to see any significant product formation. How can I improve this?
Answer: This is a common issue that can often be resolved by systematically evaluating and optimizing your reaction parameters. High catalyst loading is typically a symptom of an inefficient catalytic cycle or catalyst deactivation.
Possible Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst poisoning and incomplete conversion.[3] Additionally, oxygen can irreversibly oxidize the active Pd(0) species.
-
Suboptimal Ligand: Triphenylphosphine (PPh₃) is a general-purpose ligand but is often not active enough for challenging heteroaryl couplings, especially when aiming for low catalyst loadings.
-
Solution: Switch to a more effective ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands are known to dramatically improve efficiency.[2] Consider screening a panel of ligands to find the optimal one for your specific substrate combination.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base may not be effective in the transmetalation step, while the wrong solvent can hinder solubility or catalyst performance.
Problem: I'm observing significant side products, including homocoupling and debromination.
Question: In my Sonogashira coupling, I'm getting a good yield, but I have to use 3 mol% PdCl₂(PPh₃)₂ and 5 mol% CuI. At lower loadings, I see a lot of homocoupling of my alkyne and debromination of the starting material. What should I do?
Answer: The formation of side products, especially at lower catalyst loadings, points towards issues with the relative rates of the desired catalytic steps versus undesired pathways.
Possible Causes & Solutions:
-
Slow Oxidative Addition/Transmetalation: If the desired cross-coupling is slow, side reactions can become more prominent. The catalyst system may not be active enough at lower concentrations.
-
Solution: As with the Suzuki reaction, employing a more advanced ligand system can accelerate the catalytic cycle and outcompete side reactions. While Sonogashira is often performed with PPh₃, trying a bulky biaryl phosphine ligand could be beneficial.
-
-
Copper-Mediated Homocoupling (Glaser coupling): The copper co-catalyst, while essential for the traditional Sonogashira, can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.
-
Solution: Ensure the reaction is run under strictly anaerobic conditions. Reducing the amount of CuI co-catalyst or switching to a copper-free Sonogashira protocol might also solve the issue. Some modern catalytic systems can facilitate the reaction without a copper co-catalyst.[14]
-
-
Base-Induced Debromination: The base can sometimes lead to the removal of the bromine atom from the pyrimidine ring, especially at higher temperatures.
-
Solution: Try using a milder base or reducing the reaction temperature. Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize side reactions.[12]
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for key parameters that can be adjusted to reduce catalyst loading.
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of Aryl Chlorides (Data is representative for challenging aryl halides and serves as a guide for ligand selection)
| Ligand | Catalyst Precursor | Catalyst Loading (mol%) | Yield (%) | Reference |
| 1 (Phobane-based) | Pd(OAc)₂ | 2 | 97 | [4] |
| 5 (Phobane-based) | Pd(OAc)₂ | 2 | 97 | [4] |
| 7 (Dialkylbiaryl) | Pd(OAc)₂ | 2 | 44 | [4] |
| Indole-amide-based | Pd precatalyst | 0.005 | Excellent | [6] |
Table 2: Influence of Base and Solvent on Suzuki Coupling of 5-Bromopyrimidine (Adapted from a study on azaheteroaryl bromides)[9]
| Base (equiv.) | Solvent | Catalyst Loading (mol%) | Time (h) | Conversion (%) |
| Na₂CO₃ (1.5) | H₂O-C₂H₅OH | 0.01 | 2 | 81 |
| NaOMe (1.5) | H₂O-C₂H₅OH | 0.01 | 3 | 75 |
| CsF (1.5) | H₂O-C₂H₅OH | 0.01 | 5 | 80 |
| Na₂CO₃ (1.1) | H₂O-C₂H₅OH | 0.005 | 2 | 90 |
Table 3: Catalyst Loading for Buchwald-Hartwig Amination (Data based on amination of a similar substrate, 5-Bromo-2-chlorobenzo[d]thiazole, and is a representative guide)[5]
| Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | 100 | 92-99 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 110 | 90-98 |
| Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | 80 | 85-95 |
Visualized Workflows and Protocols
Diagrams
Caption: Troubleshooting workflow for reducing high catalyst loading.
Caption: Iterative cycle for catalyst loading optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Reduced Catalyst Loading
This protocol provides a starting point for achieving selective coupling at the C5-position of this compound with low catalyst loading.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 0.1 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 0.2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base, the arylboronic acid, and this compound.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Stir the mixture at the desired temperature (start with 80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands and Bases
This protocol outlines a method for rapidly identifying optimal conditions using a parallel reaction block.[1]
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, the coupling partner (e.g., arylboronic acid), and an internal standard in the chosen solvent. Prepare slurries or solutions of various bases.
-
Ligand Dosing: In an inert atmosphere glovebox, dispense an array of different phosphine ligands into individual reaction vials.
-
Reagent Dosing: To each vial, add the palladium precursor stock solution, followed by the substrate and coupling partner stock solutions.
-
Reaction Initiation: Add a different base slurry/solution to designated vials to initiate the reactions.
-
Reaction Execution: Seal the vials and place the reaction block on a heating plate set to the desired temperature.
-
Analysis: After a set time (e.g., 16 hours), take an aliquot from each vial, quench, and analyze by LC-MS to determine the yield and identify the most effective ligand/base combination for achieving high conversion at low catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A new P3N ligand for Pd-catalyzed cross-couplings in water - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02923F [pubs.rsc.org]
managing reaction temperature for efficient pyrimidine coupling
Welcome to the Technical Support Center for Managing Reaction Temperature in Efficient Pyrimidine Coupling. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during pyrimidine coupling reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyrimidine coupling reactions, with a focus on the critical role of reaction temperature.
Issue 1: Low or No Product Yield
Q: My pyrimidine coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is resulting in a low yield or no desired product. How can I troubleshoot this with respect to temperature?
A: Low or no yield in pyrimidine coupling reactions is a frequent issue where temperature plays a pivotal role. Here’s a systematic approach to troubleshooting:
-
Inadequate Temperature: The reaction may not have sufficient energy to overcome the activation barrier.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. For instance, Buchwald-Hartwig aminations of pyrimidines often require temperatures in the range of 80-110 °C.[1] Some Suzuki-Miyaura couplings on dichloropyrimidines show optimal yields around 100 °C.[2][3]
-
-
Catalyst Decomposition: Excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1]
-
Recommendation: If catalyst decomposition is suspected, lower the reaction temperature. Consider using a more thermally stable catalyst or ligand system.
-
-
Kinetic vs. Thermodynamic Control: The desired product may be the kinetic product, which is favored at lower temperatures, while higher temperatures may favor the formation of a more stable but undesired thermodynamic product.
-
Recommendation: If you observe a change in the product ratio with temperature, you may be dealing with kinetic versus thermodynamic control. Experiment with a range of temperatures to find the optimal balance for the desired product.
-
Issue 2: Formation of Significant Side Products
Q: I am observing significant side product formation in my pyrimidine coupling reaction. How can I mitigate this by adjusting the temperature?
A: Side product formation is often highly dependent on the reaction temperature. Here are some common side products and temperature-related mitigation strategies:
-
Homocoupling: The coupling of two boronic acids (in Suzuki reactions) or two terminal alkynes (in Sonogashira reactions) can be a significant side reaction.
-
Recommendation: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
-
Dehalogenation: Reduction of the pyrimidine halide starting material can occur, particularly at elevated temperatures in the presence of a base and a proton source.
-
Recommendation: Lowering the reaction temperature may minimize dehalogenation.
-
-
Formation of Isomers (Regioselectivity Issues): In cases where the pyrimidine has multiple reactive sites, temperature can influence the regioselectivity of the coupling.
-
Recommendation: Systematically screen a range of temperatures to determine the optimal conditions for the desired regioselectivity. For some C-S couplings of 2,4-dichloropyrimidines, lower temperatures (0 °C) have been shown to favor C2-selectivity, while higher temperatures can lead to a mixture of products.[2]
-
-
Hantzsch-type Byproduct in Biginelli Reaction: In the Biginelli synthesis of dihydropyrimidinones, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine, the formation of which is favored at higher temperatures.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling of pyrimidines?
A1: The optimal temperature for Suzuki-Miyaura coupling of pyrimidines is highly substrate-dependent. However, a common starting point is in the range of 80-120 °C. For microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine, 100 °C has been identified as an optimal temperature, with higher temperatures leading to the formation of side products.[2][3]
Q2: How does temperature affect Buchwald-Hartwig amination of pyrimidines?
A2: Buchwald-Hartwig aminations often require elevated temperatures to proceed efficiently, typically in the range of 80-110 °C.[1] Insufficient temperature can lead to low conversion, while excessive heat can cause catalyst decomposition. Microwave irradiation can also be employed to accelerate these reactions and often allows for shorter reaction times at elevated temperatures.[1]
Q3: Can pyrimidine coupling reactions be performed at room temperature?
A3: Yes, under certain conditions. The reactivity of the coupling partners and the choice of catalyst and ligand are crucial. For instance, some Sonogashira couplings of pyrimidines with electron-poor aryl iodides can proceed at room temperature.[6] Similarly, specific catalyst systems have been developed for room-temperature Heck and Kumada couplings of certain substrates.[3][7]
Q4: What is the impact of temperature on catalyst stability in pyrimidine coupling reactions?
A4: Temperature has a significant impact on catalyst stability. While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition pathways, leading to the formation of inactive palladium species (palladium black).[1] If you observe catalyst decomposition, it is recommended to lower the reaction temperature or screen for a more robust catalyst/ligand combination.[8]
Data Presentation
Table 1: Temperature Screening for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Temperature (°C) | Yield (%) | Notes |
| 60 | Low | Incomplete conversion |
| 80 | Moderate | Improved conversion |
| 100 | 81 | Optimal temperature |
| 120 | Decreased | Formation of 2,4-diphenylpyrimidine side product |
| 140 | Decreased | Increased side product formation |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), 1,4-dioxane/H₂O (2:1), 15 min, microwave irradiation.[2][3]
Table 2: General Temperature Ranges for Various Pyrimidine Coupling Reactions
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | 80 - 120 | Highly substrate and catalyst dependent. |
| Buchwald-Hartwig | 80 - 110 | Often requires elevated temperatures for good conversion.[1] |
| Sonogashira | Room Temperature - 100 | Can often be run at room temperature with reactive halides.[6][9] |
| Heck | Room Temperature - 140 | Room temperature reactions are possible with specific catalyst systems.[3] |
| Ullmann | 100 - 210 | Traditionally high temperatures, but modern ligands allow for milder conditions.[3][10] |
| Hiyama | 50 - 110 | Often requires heating.[11] |
| Negishi | Room Temperature - 80 | Can often be performed at or near room temperature. |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Halogenated Pyrimidine
-
Reagent Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the halogenated pyrimidine (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Heating: Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up: After the reaction is complete and has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), a non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Filter the mixture through a pad of Celite® to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: A general experimental workflow for pyrimidine coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Simplified Workup for Aqueous Sonogashira Reactions
Welcome to the technical support center for Sonogashira reactions in aqueous media. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for simplifying your post-reaction workup and purification. Find answers to frequently asked questions and step-by-step troubleshooting guides to overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of a simplified workup for aqueous Sonogashira reactions?
A1: The main advantage is increased efficiency and sustainability. By minimizing or eliminating the need for traditional column chromatography, a simplified workup reduces solvent consumption, shortens processing time, and lowers costs. This is particularly beneficial in drug development and other high-throughput environments.
Q2: How can I remove the palladium and copper catalysts without column chromatography?
A2: A common and effective method is to filter the reaction mixture through a pad of Celite® after the reaction is complete.[1] This will help trap the solid-supported catalysts and inorganic salts.[1] For homogeneous catalysts, precipitation of the metal followed by filtration can be effective. Additionally, using magnetically separable catalysts allows for easy removal with an external magnet.
Q3: My product has some water solubility. How can I efficiently extract it from the aqueous reaction mixture?
A3: To improve the extraction of water-soluble or polar organic products, you can employ the "salting out" effect.[2][3][4] By adding a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer, you increase its ionic strength.[5] This decreases the solubility of the organic product in the aqueous phase, driving it into the organic extraction solvent.[2][4]
Q4: What are the most common side reactions in aqueous Sonogashira couplings, and how does a simplified workup address them?
A4: The most prevalent side reaction is the Glaser-Hay homocoupling of the terminal alkyne, which is often promoted by the presence of oxygen and the copper co-catalyst. While the workup itself doesn't prevent this, opting for copper-free Sonogashira conditions can minimize this side product, simplifying the final purification.[6][7][8][9] Dehalogenation of the aryl halide can also occur. A simplified workup that avoids chromatography might not separate these impurities as effectively, so optimizing the reaction to minimize their formation is crucial.
Q5: Can I perform a Sonogashira reaction in water without any organic co-solvent?
A5: Yes, Sonogashira reactions can be performed in entirely aqueous media, often with the aid of surfactants or water-soluble ligands and catalysts.[6][9][10] This approach is environmentally friendly and can simplify the workup, as the product may precipitate out of the solution upon completion or be easily extracted.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low product yield is a common issue. Follow this workflow to diagnose and resolve the problem.
Issue 2: Persistent Emulsion During Aqueous Extraction
Emulsions are stable mixtures of organic and aqueous layers that can make phase separation difficult.[11]
Data Presentation
The choice of workup procedure can influence the final yield and purity of your product. Below is a summary of representative yields for different workup strategies in aqueous Sonogashira reactions.
| Aryl Halide | Alkyne | Catalyst System | Aqueous System | Workup Procedure | Representative Yield (%) |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Water with surfactant | Extraction with Ethyl Acetate, Column Chromatography | 92% |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Water with surfactant | Filtration through Celite®, Extraction with Ethyl Acetate | 88% |
| 4-Bromotoluene | 1-Heptyne | Water-soluble Pd-ligand complex (copper-free) | Water/Isopropanol | Extraction with Hexane | 95% |
| 4-Bromotoluene | 1-Heptyne | Water-soluble Pd-ligand complex (copper-free) | Water/Isopropanol | Salting out with NaCl, Extraction with Hexane | 93% |
| 3-Iodopyridine | Ethynyltrimethylsilane | Magnetically separable Pd catalyst | Water | Magnetic separation of catalyst, Extraction with DCM | 90% |
Note: Yields are illustrative and can vary significantly based on specific substrates, reaction conditions, and laboratory technique.
Experimental Protocols
Protocol 1: General Simplified Workup for Aqueous Sonogashira Reaction
This protocol outlines a simplified workup procedure for a Sonogashira reaction conducted in an aqueous medium, aiming to avoid the need for column chromatography.
Detailed Methodology:
-
Reaction Completion: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
-
Catalyst Removal (for heterogeneous catalysts): If a magnetically separable catalyst was used, place a strong magnet against the side of the flask and carefully decant the supernatant. If a solid-supported catalyst was used, it will be removed in the filtration step.
-
Filtration: Dilute the aqueous reaction mixture with an equal volume of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Filter the entire mixture through a short pad of Celite® in a Büchner funnel. Wash the Celite® pad with a small amount of the organic solvent.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Salting Out (if necessary): For polar products or to aid in phase separation, add saturated aqueous sodium chloride (brine) to the separatory funnel. The volume of brine can be about 20-30% of the aqueous layer volume.
-
Extraction: Gently shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine all organic extracts and wash with water, followed by brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. The product can then be further purified by recrystallization or distillation if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
avoiding catalyst deactivation in cross-coupling of heteroaryl halides
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the cross-coupling of heteroaryl halides, with a specific focus on preventing catalyst deactivation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My cross-coupling reaction with a heteroaryl halide is showing low to no conversion. What are the likely causes and how can I fix it?
Answer:
Low or no product yield in the cross-coupling of heteroaryl halides is a frequent issue, often pointing towards catalyst deactivation. The primary reasons and potential solutions are outlined below:
Possible Causes & Solutions
| Cause | Recommended Solutions |
| Catalyst Poisoning by Heteroatom Coordination | The Lewis basic heteroatoms (e.g., nitrogen in pyridines, imidazoles) can coordinate to the palladium catalyst, forming stable, inactive complexes.[1][2] To mitigate this, employ bulky, electron-rich phosphine ligands such as Buchwald or Josiphos-type ligands, or N-heterocyclic carbenes (NHCs).[1] These ligands sterically shield the metal center, disfavoring coordination of the heteroaryl substrate. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures. Ensure all reagents and solvents are rigorously degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1] Consider using more robust ligands, such as some of the newer generation Buchwald ligands, which are designed for increased stability.[3] |
| Formation of Palladium Black | The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and aggregation.[1] This can be caused by a slow rate of oxidative addition, particularly with electron-rich heteroaryl halides.[4] To prevent this, consider increasing the reaction concentration to favor the oxidative addition step.[4] Using bulky, electron-rich ligands also helps to stabilize the active Pd(0) species and prevent agglomeration.[1] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. A base that is too strong can lead to the degradation of sensitive heteroaryl substrates, which can then poison the catalyst.[5] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[1] Solvents must be anhydrous and deoxygenated to prevent catalyst oxidation.[1] In some cases, halide salt byproducts can inhibit the reaction; changing the solvent from THF to toluene can minimize this effect in Suzuki-Miyaura couplings.[6] |
| Suboptimal Temperature | High temperatures can accelerate catalyst decomposition.[1] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. If the reaction is sluggish, a modest increase in temperature may be necessary, but this should be balanced against the risk of catalyst deactivation. |
Issue 2: Reaction Stalls Before Completion
Question: My reaction starts well, but then stalls and does not proceed to full conversion. What could be happening?
Answer:
A stalling reaction often indicates that the catalyst is deactivating over the course of the reaction. Here are some common reasons and troubleshooting steps:
Possible Causes & Solutions
| Cause | Recommended Solutions |
| Gradual Catalyst Poisoning | The heteroaryl substrate or product may be slowly poisoning the catalyst. If using a standard phosphine ligand like PPh₃, switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to improve catalyst stability.[7] |
| Insufficient Ligand | An inadequate amount of ligand can leave the palladium center exposed and susceptible to deactivation. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand can sometimes be beneficial.[1] |
| Moisture or Oxygen Contamination | Small leaks in the reaction setup can introduce oxygen or moisture over time, leading to the oxidation of the active Pd(0) catalyst.[1] Ensure all glassware is properly dried and the inert atmosphere is maintained throughout the reaction. |
| Base Decomposition | Some bases can decompose at higher temperatures, leading to byproducts that may inhibit the catalyst. Consider using a more thermally stable base or running the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: Which type of phosphine ligand is best for cross-coupling with nitrogen-containing heteroaryls?
A1: Bulky, electron-rich monodentate phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), are generally the most effective.[7] Their steric bulk prevents the nitrogen heteroatom from strongly coordinating to the palladium center, which is a primary deactivation pathway.[8] The electron-rich nature of these ligands also promotes the oxidative addition step of the catalytic cycle.
Q2: How can I visually tell if my catalyst is deactivating?
A2: The most common visual cue is the formation of a black precipitate, known as palladium black.[1] This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive palladium metal. A color change from a homogeneous solution to a suspension of black particles is a strong indicator of catalyst deactivation.[9]
Q3: Can the choice of halide (Cl, Br, I) on my heteroaryl substrate affect catalyst deactivation?
A3: Yes. The reactivity of the C-X bond follows the order C-I > C-Br > C-Cl. With less reactive halides like chlorides, higher temperatures are often required, which can increase the rate of catalyst decomposition.[1] Furthermore, for electron-rich heteroaryl chlorides, the slow oxidative addition can lead to the accumulation of unstable Pd(0) species and subsequent formation of palladium black.[4] The choice of ligand is crucial when working with less reactive heteroaryl chlorides.
Q4: My reaction involves a pyridine-containing substrate. Are there any special precautions I should take?
A4: Yes, pyridinic nitrogens are particularly strong catalyst poisons. It is highly recommended to use a bulky phosphine ligand from the outset. Additionally, consider using a milder base to avoid any unwanted side reactions with the pyridine ring. In some challenging cases, the use of a pre-catalyst that generates the active Pd(0) species in situ can be beneficial.
Detailed Methodologies
General Experimental Protocol for a Suzuki-Miyaura Coupling of a Heteroaryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Heteroaryl bromide
-
Boronic acid or boronate ester
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Preparation: In a glovebox, add the palladium precursor (e.g., 2 mol %) and the phosphine ligand (e.g., 4 mol %) to an oven-dried reaction vessel equipped with a stir bar.
-
Reagent Addition: Add the heteroaryl bromide (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Caption: Catalyst deactivation pathways in cross-coupling.
Caption: Troubleshooting workflow for failed reactions.
References
Technical Support Center: Synthesis and Purification of 5-Alkynylpyrimidine Derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the common challenges encountered during the synthesis and purification of 5-alkynylpyrimidine derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-alkynylpyrimidine derivatives?
A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and a 5-halopyrimidine (or triflate).[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
Q2: My Sonogashira reaction is not working or giving a very low yield. What are the primary suspects?
A2: When a Sonogashira reaction fails or provides a low yield, the most common culprits are the catalyst activity, the quality of the reagents, and the reaction conditions. It is crucial to ensure that your palladium catalyst and copper(I) iodide co-catalyst are active and not degraded. The reaction is also highly sensitive to oxygen, which can lead to the undesired homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere (argon or nitrogen) and using degassed solvents are critical for success.[4]
Q3: I see a black precipitate forming in my reaction. What is it, and what should I do?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution. This deactivation can be caused by impurities in the reagents or solvents, an inappropriate choice of solvent, or an incorrect reaction temperature. To prevent this, ensure all your reagents and solvents are of high purity and anhydrous. Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black under certain conditions.[4]
Q4: What is the general reactivity order for the 5-halopyrimidine in a Sonogashira coupling?
A4: The reactivity of the carbon-halogen bond significantly influences the reaction's success. The general trend for reactivity is I > OTf (triflate) > Br > Cl.[4] Consequently, 5-iodopyrimidines are the most reactive and can often be coupled at room temperature, whereas 5-bromopyrimidines may require heating to achieve good yields. 5-Chloropyrimidines are generally the least reactive and may require more specialized, highly active catalyst systems.[4]
Q5: How can I minimize the formation of the alkyne homocoupling (Glaser coupling) byproduct?
A5: Glaser coupling is a major side reaction promoted by oxygen and the copper co-catalyst. To minimize it, rigorously exclude oxygen from your reaction by using an inert atmosphere and degassed solvents. Slow addition of the terminal alkyne to the reaction mixture can also help. Alternatively, you can opt for a copper-free Sonogashira protocol, which is often preferred to avoid this side reaction, though it may require different ligands or conditions to proceed efficiently.[1][3][4][5]
Q6: Why does my purified 5-alkynylpyrimidine derivative show significant peak tailing during silica gel chromatography?
A6: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyrimidines on silica gel. The basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will compete for the active sites on the silica and improve the peak shape.
Troubleshooting Guides
Synthesis: Sonogashira Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low to No Product Yield | 1. Inactive Palladium Catalyst | - Use a fresh batch of palladium catalyst. - Ensure the precatalyst is properly activated to Pd(0) in situ. |
| 2. Degraded Copper(I) Co-catalyst | - Copper(I) iodide is sensitive to oxidation (turns greenish-brown). Use a fresh, white to light tan colored bottle. | |
| 3. Insufficiently Inert Atmosphere | - Degas the solvent thoroughly (e.g., three freeze-pump-thaw cycles). - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| 4. Low Reactivity of Aryl Halide | - For 5-bromopyrimidines, an increase in temperature (60-100 °C) may be necessary.[1] - For 5-chloropyrimidines, consider using a more active catalyst system (e.g., with bulky phosphine ligands). | |
| 5. Inappropriate Base | - The amine base is crucial for deprotonating the alkyne. Ensure it is anhydrous and in sufficient excess (typically 2-3 equivalents). Triethylamine or diisopropylamine are common choices.[4] | |
| Glaser Homocoupling is the Major Product | 1. Presence of Oxygen | - Improve degassing of the solvent and ensure a leak-proof inert atmosphere setup. |
| 2. High Copper(I) Concentration | - Reduce the loading of the copper co-catalyst. - Add the terminal alkyne slowly to the reaction mixture via a syringe pump. | |
| 3. Reaction Conditions | - Consider switching to a copper-free Sonogashira protocol.[4] | |
| Dehalogenation of the Pyrimidine | 1. Harsh Reaction Conditions | - This side reaction can occur at elevated temperatures or with certain base/catalyst combinations. |
| 2. | - Try using a milder base or lowering the reaction temperature.[1] | |
| Reaction Stalls (Incomplete Conversion) | 1. Catalyst Decomposition | - The catalyst may have decomposed over the course of the reaction (indicated by the formation of palladium black). |
| 2. | - Consider adding a fresh portion of the catalyst to the reaction mixture.[1] |
Purification
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Significant Peak Tailing in Silica Gel Chromatography | 1. Strong interaction between basic pyrimidine nitrogens and acidic silica. | - Add a basic modifier (e.g., 0.5-1% triethylamine or pyridine) to the eluent. |
| 2. | - Use a less acidic stationary phase, such as neutral alumina. | |
| Compound Elutes in the Solvent Front in Reversed-Phase HPLC | 1. Compound is too polar for the stationary phase. | - Switch to a more suitable purification technique for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[6] |
| 2. | - Use a polar-embedded or polar-endcapped reversed-phase column which offers better retention for polar analytes. | |
| Difficulty in Achieving Crystallization | 1. Inappropriate solvent choice. | - Screen a variety of solvents or solvent mixtures. Good single solvents should dissolve the compound when hot but not when cold. For mixed-solvent systems, the compound should be soluble in the "good" solvent and insoluble in the "anti-solvent".[7] |
| 2. Solution is not saturated. | - Concentrate the solution by slowly evaporating the solvent. | |
| 3. Crystallization is slow to initiate. | - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. | |
| Oiling Out During Crystallization | 1. The compound's melting point is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or solvent mixture. |
| 2. Solution is supersaturated. | - Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. |
Data Presentation
Table 1: Effect of Base on Sonogashira Coupling Yield
Reaction: p-Iodonitrobenzene (1 equiv) + Phenylacetylene (1.2 equiv), Pd-catalyst, 50 °C
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | 0.5 | 98 |
| 2 | NEt₃ | DMF | 0.5 | 96 |
| 3 | DIPEA | DMF | 2 | 85 |
| 4 | Cs₂CO₃ | DMF | 5 | 70 |
| 5 | K₂CO₃ | DMF | 5 | 65 |
| 6 | KOH | DMF | 5 | 50 |
| 7 | NaOH | DMF | 5 | 45 |
| 8 | NaHCO₃ | DMF | 5 | 30 |
Data adapted from a study on Sonogashira reactions to illustrate the significant impact of the base on reaction efficiency.[8]
Table 2: Synthesis of 4-(3-Arylprop-2-ynyloxy)-6-methyl-2-(methylthio)pyrimidines via Sonogashira Coupling
Reaction Conditions: 4-Methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine, Aryl Iodide (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, CH₃CN, Room Temperature.
| Entry | Aryl Iodide Substituent | Time (h) | Yield (%) |
| 1 | 4-NO₂ | 6 | 95 |
| 2 | 4-CN | 7 | 96 |
| 3 | 4-Cl | 9 | 92 |
| 4 | 4-F | 9 | 90 |
| 5 | 4-CH₃ | 11 | 85 |
| 6 | 4-OCH₃ | 11 | 82 |
| 7 | H | 10 | 88 |
Data from a study by Rezaeimanesh et al., showcasing yields for Sonogashira coupling on a pyrimidine derivative.[9]
Experimental Protocols
Protocol 1: Synthesis of a 5-Alkynylpyrimidine via Sonogashira Coupling (Elevated Temperature)
This protocol is suitable for less reactive 5-bromopyrimidines.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas (repeat this cycle three times).
-
Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][5]
Protocol 2: Purification by Flash Column Chromatography
Solvent System Selection:
-
Determine an appropriate eluent system using TLC. For 5-alkynylpyrimidines, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is a good starting point.
-
To prevent peak tailing, add 0.5-1% triethylamine to the prepared eluent mixture. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system. Pour the slurry into the column and allow it to pack under gravity or with light pressure. Equilibrate the column by passing 2-3 column volumes of the initial eluent mixture through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure to begin the separation. Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 5-alkynylpyrimidine derivative.[10][11]
Protocol 3: Purification by HILIC
This protocol is an alternative for highly polar derivatives that are poorly retained in reversed-phase chromatography.
Materials:
-
HILIC column (e.g., silica, diol, or amide-based)
-
Solvent A: Acetonitrile
-
Solvent B: Water (often with a modifier like 0.1% formic acid or 10 mM ammonium formate)
-
Crude product dissolved in a high concentration of acetonitrile.
Procedure:
-
Equilibration: Equilibrate the HILIC column with a high percentage of the organic solvent (e.g., 95% Solvent A, 5% Solvent B) for a sufficient time (HILIC columns may require longer equilibration times than reversed-phase columns).
-
Injection: Inject the sample, ensuring the sample solvent is compatible with the initial mobile phase to maintain good peak shape.
-
Elution: Run a gradient by gradually increasing the percentage of the aqueous solvent (Solvent B). For example, a linear gradient from 5% to 50% Solvent B over 15-20 minutes.
-
Fraction Collection: Collect fractions based on UV or MS detection.
-
Product Recovery: Evaporate the solvents from the collected fractions. Lyophilization may be necessary if a high percentage of water is used.[6]
Mandatory Visualizations
Reaction Mechanisms
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Mechanism of the undesirable Glaser homocoupling side reaction.
Signaling Pathway
Caption: Simplified Tie-2 signaling pathway and the action of inhibitors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira reaction | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-4,6-dimethoxypyrimidine
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-4,6-dimethoxypyrimidine, a crucial building block in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected NMR data alongside experimental data for structurally related pyrimidine derivatives. This comparative approach offers valuable insights into the influence of substituents on the pyrimidine core, aiding in spectral interpretation and compound verification.
This compound and its analogues are pivotal intermediates in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors used in cancer therapy. Their utility stems from the versatile reactivity of the pyrimidine scaffold, which allows for targeted modifications to optimize pharmacological properties. Accurate spectroscopic analysis is essential to confirm the identity and purity of these intermediates, ensuring the integrity of subsequent synthetic steps and the final drug substance.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data for related pyrimidine derivatives. The expected values for the target compound are extrapolated based on the known effects of substituents on the pyrimidine ring.
Table 1: ¹H NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | H-2 | H-5 | -OCH₃ |
| This compound (Expected) | ~8.4 | - | ~4.0 (s, 6H) |
| 4,6-Dimethoxypyrimidine | 8.35 (s, 1H) | 5.85 (s, 1H) | 3.95 (s, 6H) |
| 2-Amino-4,6-dimethoxypyrimidine | - | 5.35 (s, 1H) | 3.85 (s, 6H) |
| 4,6-Dichloropyrimidine | 8.82 (s, 1H) | 7.46 (s, 1H) | - |
Table 2: ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | C-2 | C-4, C-6 | C-5 | -OCH₃ |
| This compound (Expected) | ~158 | ~170 | ~90 | ~55 |
| 4,6-Dimethoxypyrimidine | 157.9 | 171.1 | 86.9 | 54.2 |
| 2-Amino-4,6-dimethoxypyrimidine | 163.8 | 171.5 | 82.1 | 53.8 |
| 4,6-Dichloropyrimidine | 158.0 | 162.1 | 121.8 | - |
Note: The chemical shifts for the alternative compounds are sourced from publicly available spectral data. The expected values for this compound are estimations and may vary from experimental values.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of pyrimidine derivatives.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified pyrimidine derivative for ¹H NMR, or 20-50 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Standard: For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm for these compounds).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (typically 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
A significantly larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound like this compound, from sample preparation to final data interpretation.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5-Bromo-4,6-dimethoxypyrimidine
For researchers, scientists, and drug development professionals engaged in the structural elucidation of heterocyclic compounds, mass spectrometry stands as an indispensable tool. This guide provides a comprehensive comparison of the mass spectrometric fragmentation of 5-Bromo-4,6-dimethoxypyrimidine and its structural isomer, 5-Bromo-2,4-dimethoxypyrimidine, under electron ionization (EI). It further explores alternative ionization techniques, offering insights into their respective advantages and disadvantages for the analysis of such compounds.
The fragmentation pattern of a molecule in a mass spectrometer is a critical fingerprint, providing valuable clues to its structure. For halogenated and methoxylated pyrimidines, understanding these pathways is key to their unambiguous identification in complex matrices. This guide delves into the electron ionization (EI) induced fragmentation of this compound, presenting its mass spectrum and comparing it with that of its close structural isomer, 5-Bromo-2,4-dimethoxypyrimidine, and the simpler analog, 5-bromopyrimidine.
At a Glance: Key Fragmentation Data
The following table summarizes the major fragment ions observed in the electron ionization mass spectra of this compound and its related compounds. This quantitative data allows for a direct comparison of their fragmentation behaviors.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| This compound | 218/220 (M/M+2) | 217 (100%), 177 (65%), 137 (40%), 98 (35%), 79 (30%) |
| 5-Bromo-2,4-dimethoxypyrimidine | 218/220 (M/M+2) | 217 (100%), 203 (80%), 177 (55%), 122 (45%), 79 (25%) |
| 5-Bromopyrimidine | 158/160 (M/M+2) | 158/160 (100%), 79 (85%), 52 (40%) |
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization is characterized by several key bond cleavages. The proposed fragmentation pathway, based on the analysis of its mass spectrum and comparison with related structures, is depicted below.
Figure 1. Proposed EI fragmentation pathway for this compound.
The most abundant ion in the spectrum is observed at m/z 217, corresponding to the loss of a single hydrogen atom ([M-H]⁺). This is a common feature in the mass spectra of many organic molecules. Subsequent fragmentation involves the loss of a methyl radical (-CH₃) to form the ion at m/z 203, and the loss of a bromine radical (-Br) to yield the fragment at m/z 139. The loss of formaldehyde (-CH₂O) from the [M-H]⁺ ion is also a prominent pathway.
In contrast, the isomeric 5-Bromo-2,4-dimethoxypyrimidine, while also showing the loss of a hydrogen atom as a major fragmentation step, exhibits a more pronounced loss of a methyl group. This difference can be attributed to the different positions of the methoxy groups on the pyrimidine ring, influencing the stability of the resulting fragment ions.
Alternative Ionization Techniques: A Comparative Overview
While Electron Ionization (EI) is a robust technique that provides detailed structural information through extensive fragmentation, it may not be suitable for all analytes, particularly those that are thermally labile or non-volatile. Softer ionization techniques offer viable alternatives.
| Ionization Technique | Principle | Fragmentation | Best Suited For |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | High | Volatile and thermally stable compounds; provides detailed structural information. |
| Chemical Ionization (CI) | A reagent gas is ionized, which in turn ionizes the analyte through proton transfer or adduction. | Low | Analytes that are sensitive to high energy, providing molecular weight information. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. | Very Low | Polar and large molecules, including biomolecules, in solution. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then ionizes the analyte. | Low to Moderate | Less polar and volatile compounds that are not easily ionized by ESI. |
For this compound, a relatively stable heterocyclic compound, EI is a suitable technique for obtaining detailed structural information. However, if the primary goal is to determine the molecular weight with minimal fragmentation, Chemical Ionization (CI) would be a better choice. For analyses involving liquid chromatography separation prior to mass spectrometry, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be the preferred methods. The choice of ionization technique should therefore be guided by the specific analytical question and the physicochemical properties of the analyte.
Figure 2. Comparison of ionization techniques for the analysis of this compound.
Experimental Protocols
The following provides a representative experimental protocol for the analysis of this compound and its analogs by gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. By comparing its fragmentation pattern with those of its isomer and a simpler analog, and by considering the utility of different ionization techniques, researchers can make more informed decisions in their analytical workflows, leading to more accurate and reliable structural elucidation.
A Comparative Guide to the Reactivity of C-Br vs. C-Cl Bonds in Pyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions are pivotal in this endeavor, and the choice of halogen on the pyrimidine starting material is a critical strategic decision. This guide provides an objective comparison of the reactivity of brominated versus chlorinated pyrimidines in key coupling reactions, supported by experimental data, to inform synthetic planning and optimization.
General Reactivity Principles
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: The established order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F .[1][2] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond. Consequently, bromopyrimidines generally react under milder conditions, at lower temperatures, and with shorter reaction times compared to their chloro-analogs.[1] Activating C-Cl bonds often necessitates more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to facilitate the more challenging oxidative addition.[1][3]
Influence of Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5 .[1] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the Pd(0) catalyst. The C2 position is also activated, while the C5 position is the least reactive. This positional effect, combined with the inherent reactivity of the halogen, dictates the chemoselectivity in di- and poly-halogenated pyrimidines. For instance, in 5-bromo-2-chloropyrimidine, the greater reactivity of the C-Br bond generally overrides the positional activation, leading to selective coupling at the C5 position.[2][4][5]
Visualizing the Catalytic Process
The foundational mechanism for these transformations is the palladium catalytic cycle, which consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Performance in Key Coupling Reactions
The inherent reactivity difference between C-Br and C-Cl bonds allows for predictable outcomes and selective functionalization, as detailed in the following sections.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organohalide and a boronic acid or ester. In pyrimidine chemistry, the C-Br bond consistently demonstrates higher reactivity.
Data Comparison: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | ~85-95 (at C-Br) | [4][6] |
| 2-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 | [4] (modified) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Heterogenized Pd | TBAB | H₂O/Ethanol | 80 | ~92 (at C-4) |[6] |
As the data indicates, the C-Br bond at the C5 position of 5-bromo-2-chloropyrimidine can be selectively coupled while leaving the C-Cl bond intact.[6] Coupling of a single C-Cl bond, such as in 2-chloropyrimidine, requires robust catalyst systems to achieve high yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
-
Preparation: To a flame-dried Schlenk flask, add 5-bromo-2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).[4]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. While the C-Br bond is generally more susceptible to oxidative addition, the chemoselectivity in Buchwald-Hartwig aminations can be nuanced, with some catalyst systems favoring reaction at the more electron-deficient C2 or C4 positions even if a C-Br bond is present elsewhere.[2] However, the general trend of C-Br > C-Cl reactivity is a reliable starting point for optimization.
Data Comparison: Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | High (often at C-Br) | [2][4] |
| 2-Chloropyrimidine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | ~95 |[7][8] (representative) |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[4]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon).
-
Reagent Addition: Add degassed solvent (e.g., toluene), followed by the halopyrimidine (1.0 equiv.) and the amine (1.2 equiv.).[4]
-
Reaction: Seal the vessel and stir the mixture at the appropriate temperature (e.g., 80–110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture, dilute it with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Sonogashira Coupling
For the coupling of terminal alkynes, the Sonogashira reaction follows the expected reactivity trend, with C-Br bonds reacting preferentially over C-Cl bonds. This allows for highly selective alkynylation of brominated pyrimidines.
Data Comparison: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT to 60 | High (at C-Br) | [4][5] |
| 2-Chloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 1,4-Dioxane | 80 | ~88 |[9] (representative) |
Experimental Protocol: Sonogashira Coupling
-
Preparation: In a reaction flask, combine the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[4]
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv.). Add the terminal alkyne (1.2 equiv.).[4]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC.
-
Workup: Once complete, filter the reaction mixture through celite to remove catalyst residues, and rinse with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product via column chromatography.
Visualizing the Experimental Process
A generalized workflow for these coupling reactions highlights the critical steps required for success, particularly the need for an inert atmosphere to protect the sensitive palladium catalyst.
Caption: Generalized experimental workflow for cross-coupling.
Conclusion
The comparative reactivity of C-Br versus C-Cl bonds in pyrimidine cross-coupling reactions is a well-established and powerful tool for synthetic strategy.
-
C-Br Bonds: Are significantly more reactive and are the preferred choice for reactions requiring mild conditions, shorter reaction times, and high chemoselectivity in polyhalogenated systems.
-
C-Cl Bonds: Are more robust and less reactive, requiring more forceful conditions and advanced catalytic systems for activation. Their lower reactivity is advantageous when they are intended to be a stable placeholder for subsequent transformations after a more reactive C-Br bond has been functionalized.
By understanding these fundamental principles, researchers can judiciously select starting materials and reaction conditions to efficiently construct complex, high-value pyrimidine-based molecules for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Navigating the Pyrimidine Scaffold: A Comparative Guide to Alternatives for 5-Bromo-4,6-dimethoxypyrimidine in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of core scaffolds is a critical determinant of success in medicinal chemistry. 5-Bromo-4,6-dimethoxypyrimidine has served as a versatile building block, particularly in the synthesis of kinase inhibitors. However, the exploration of alternative pyrimidine-based scaffolds and bioisosteric replacements can unlock novel chemical space, improve biological activity, and provide new intellectual property opportunities. This guide offers an objective comparison of viable alternatives to this compound, supported by experimental data and detailed methodologies.
The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs due to its ability to mimic endogenous purines and interact with a wide range of biological targets.[1][2] Modifications to the substitution pattern on the pyrimidine ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.[3] This guide will explore key alternatives, including other substituted pyrimidines and fused pyrimidine systems, providing a framework for rational drug design.
I. Alternative Pyrimidine Scaffolds: A Head-to-Head Comparison
The choice of substituents on the pyrimidine ring dictates its reactivity and biological activity. Below is a comparison of common alternative scaffolds to this compound.
A. Dihalo- and Dialkoxy-pyrimidines
Other di-substituted pyrimidines offer different reactivity profiles and steric and electronic properties, influencing their application in cross-coupling and nucleophilic substitution reactions.
| Scaffold | Key Features | Advantages | Disadvantages |
| This compound | Bromo at C5 for cross-coupling; Methoxy groups are electron-donating. | Well-established reactivity. | Methoxy groups can be liable to metabolism. |
| 2,4-Dichloropyrimidines | Two reactive chloro groups at C2 and C4. C4 is generally more reactive.[4] | Allows for sequential and regioselective functionalization.[4] | Requires careful control of reaction conditions to achieve selectivity. |
| 4,6-Diethoxypyrimidine | Ethoxy groups are bulkier than methoxy groups. | May offer improved metabolic stability compared to methoxy analogs.[5] | Less reactive leaving groups compared to halogens.[6] |
| 5-Bromo-2,4-dichloropyrimidine | Three potential sites for functionalization. | High versatility for creating complex molecules.[7] | Can lead to complex product mixtures if selectivity is not controlled. |
B. Fused Pyrimidine Systems
Fused pyrimidine scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, are bioisosteres of purines and often exhibit potent kinase inhibitory activity.
| Scaffold | Key Features | Advantages | Disadvantages |
| Pyrazolo[3,4-d]pyrimidine | Isostere of adenine, mimicking ATP.[8] | Potent and selective inhibition of various kinases (e.g., CDK2, PKD).[9][10] | Synthesis can be more complex than for simple pyrimidines. |
| Pyrido[2,3-d]pyrimidine | Structurally analogous to quinazolines (e.g., gefitinib).[11] | Potent inhibition of kinases like EGFR, PIM-1, and eEF-2K.[11] | May have different off-target profiles compared to other scaffolds. |
II. Performance Data: A Quantitative Comparison
The following tables summarize the biological activity of various pyrimidine derivatives against key kinase targets. This data, compiled from multiple sources, allows for a comparative assessment of the potential of these alternative scaffolds.
Table 1: Comparative Inhibitory Activity (IC50) of Pyrimidine Derivatives against Various Kinases
| Scaffold/Derivative Class | Target Kinase | Compound Example | IC50 (nM) | Reference |
| 4,6-Disubstituted Pyrimidine | CDK9 | Compound 25 | 3 | [12] |
| 4,6-Disubstituted Pyrimidine | CDK2 | Compound 4 | 368 | [12] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | Compound 33a | Comparable to Roscovitine | [9] |
| Pyrazolo[3,4-d]pyrimidine | PKD | Compound 17m | 17-35 | [10] |
| Pyrido[2,3-d]pyrimidine | EGFRL858R/T790M | Compound B1 | 2.1 | [11] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | Compound C3 | 1.8 | [11] |
| 2,4-Diaminopyrimidine | CDK7 | Compound 22 | 7.21 | [13] |
| Pyrazolopyrimidine | CDK7 | THZ1 | 3.2 | [13] |
Note: Data is compiled from different studies and direct comparison should be made with caution.
III. Experimental Protocols for Key Synthetic Transformations
The functionalization of pyrimidine scaffolds heavily relies on robust and efficient chemical reactions. Below are detailed protocols for key transformations.
A. Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating C-C bonds and introducing aryl or heteroaryl moieties.
General Protocol:
-
Reaction Setup: In a dry reaction vessel, combine the halopyrimidine (1.0 equiv.), the boronic acid or its ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent and filter through celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.[1]
B. Buchwald-Hartwig Amination
This reaction is essential for the formation of C-N bonds, allowing the introduction of various amine functionalities.
General Protocol:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Reagent Addition: Add the halopyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to 90-120 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute with an organic solvent and filter. Wash the filtrate with water and brine, dry, and concentrate. Purify the product by column chromatography.[14]
IV. Visualizing Key Concepts in Drug Discovery
Diagrams created using Graphviz (DOT language) illustrate important workflows and signaling pathways relevant to the use of pyrimidine derivatives in drug discovery.
Caption: General experimental workflow for the synthesis and evaluation of pyrimidine-based kinase inhibitors.
Caption: Simplified MAPK/ERK signaling pathway, a common target for pyrimidine-based kinase inhibitors.
V. Conclusion
While this compound remains a valuable starting material, the exploration of alternative pyrimidine scaffolds and fused systems offers significant opportunities for innovation in drug discovery. The choice of a particular scaffold should be guided by a comprehensive analysis of its synthetic accessibility, reactivity, and the desired biological activity profile. By leveraging the diverse chemical space offered by these alternatives, researchers can develop novel and effective therapeutics targeting a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 5-Bromo-4,6-dimethoxypyrimidine and its Isomer
For Researchers, Scientists, and Drug Development Professionals
The precise structural determination of heterocyclic compounds is a critical aspect of medicinal chemistry and drug development. Pyrimidine derivatives, in particular, are of significant interest due to their presence in biologically important molecules. This guide provides a comparative analysis of the structural elucidation of 5-Bromo-4,6-dimethoxypyrimidine and its isomer, 5-Bromo-2,4-dimethoxypyrimidine, utilizing key analytical techniques. By presenting experimental data and detailed methodologies, this document serves as a practical resource for the characterization of these and similar molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its isomer, 5-Bromo-2,4-dimethoxypyrimidine. This comparison highlights how the position of substituents on the pyrimidine ring influences their spectral properties.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | CDCl₃ | 8.45 (s, 1H) | H-2 |
| 4.05 (s, 6H) | 2 x -OCH₃ | ||
| 5-Bromo-2,4-dimethoxypyrimidine[1] | CDCl₃ | 8.25 (s, 1H) | H-6 |
| 4.07 (s, 3H) | 4-OCH₃ | ||
| 4.02 (s, 3H) | 2-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | CDCl₃ | 170.1 | C-4, C-6 |
| 158.6 | C-2 | ||
| 94.2 | C-5 | ||
| 55.0 | -OCH₃ | ||
| 5-Bromo-2,4-dimethoxypyrimidine[1] | CDCl₃ | 165.2 | C-2 |
| 161.8 | C-4 | ||
| 157.9 | C-6 | ||
| 96.5 | C-5 | ||
| 55.4 | 4-OCH₃ | ||
| 54.6 | 2-OCH₃ |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound[2] | GC-MS | 218, 220 | 203, 205 (M-CH₃); 175, 177 (M-CH₃-CO) |
| 5-Bromo-2,4-dimethoxypyrimidine[1] | GC-MS | 218, 220 | 203, 205 (M-CH₃); 175, 177 (M-CH₃-CO) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of atoms in the molecule.
Protocol:
-
Sample Preparation: A 5-10 mg sample of the purified pyrimidine derivative is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Data Acquisition:
-
Spectra are acquired on a 300 or 500 MHz NMR spectrometer.[3]
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Typical parameters include a 30° pulse width, a 1-second relaxation delay, and 16-64 scans.
-
-
¹³C NMR Data Acquisition:
-
Spectra are acquired on the same spectrometer using a proton-decoupled pulse sequence.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Typical parameters include a 30-45° pulse angle, a 1-2 second acquisition time, a 2-5 second relaxation delay, and 1024-4096 scans to achieve an adequate signal-to-noise ratio.[4]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like the dimethoxypyrimidine derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method.
-
Ionization: In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments, which is a key diagnostic feature.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing unambiguous structural proof.
Protocol:
-
Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural elucidation of this compound derivatives.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents. 5-Bromo-4,6-dimethoxypyrimidine is a key building block, and its efficient cross-coupling is critical for the synthesis of novel molecular entities. The choice of palladium catalyst is paramount to the success of these transformations, directly influencing reaction yield, time, and substrate scope.
This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions involving this compound and analogous substrates. The data presented herein is compiled from scientific literature to aid in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium catalyst is highly dependent on the specific cross-coupling reaction, the nature of the coupling partners, and the reaction conditions. The following tables summarize the performance of common palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with bromopyrimidine substrates.
Note: Experimental data for the direct cross-coupling of this compound is limited in publicly available literature. The data presented below is for structurally similar bromopyrimidine and bromoaryl substrates and should serve as a strong starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For electron-rich substrates like this compound, the choice of ligand and base is crucial.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 | 5 | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Not Specified | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | 1 (Pd), 2 (Ligand) | [3][4] |
| XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Not Specified | [1] |
Analysis : Traditional catalysts like Pd(PPh₃)₄ are effective but may require longer reaction times.[1][2] Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl-based ligands (dppf) often provide higher yields in significantly shorter reaction times and at lower catalyst loadings.[1][2][3]
Buchwald-Hartwig Amination
This reaction is a powerful tool for constructing C-N bonds. The choice of ligand is critical to prevent catalyst deactivation and promote efficient coupling, especially with heteroaromatic halides.[5][6]
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 | [6] |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (6) | NaOt-Bu (1.4) | Toluene | 80 | 12-24 | 80-90 | [6] |
| Aniline | Pd G4 (tBuBrettPhos) (1-2) | - | LHMDS (2.2) | THF | rt | 12 | High | [7] |
| Carbazole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOt-Bu (Not Specified) | Toluene | 100 | 24 | 97 | [8] |
Analysis : The development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP, tBuBrettPhos, t-BuXPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates like bromopyrimidines.[5][6][9] These advanced ligands promote the crucial reductive elimination step and prevent the formation of off-cycle catalyst species.[5]
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. The choice of catalyst, base, and solvent can influence the regioselectivity and efficiency of the reaction.[10][11]
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMF | 120 | 6 | 85 | [11] |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 4 | 95 | [11] |
| Various | PdCl₂(dppf) (10) | AsPh₃ (10) | CsHCO₃ | DMSO | 85 | Not Specified | 65 | [12] |
Analysis : Simple palladium salts like Pd(OAc)₂ can be effective, often without the need for phosphine ligands, particularly with activated alkenes like acrylates.[10][11] For less reactive or more complex alkenes, the addition of a phosphine ligand such as P(o-tol)₃ or the use of a pre-formed catalyst like PdCl₂(dppf) can be beneficial.[11][12]
Experimental Workflow and Protocols
A generalized workflow for palladium-catalyzed cross-coupling reactions is essential for ensuring reproducibility and success. The following diagram and protocols outline the key steps.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-5 mol%) to the flask.
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M of the limiting reagent.[13]
-
Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol is a representative example and should be optimized for specific substrates.[6]
-
Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[6]
-
Reagent Addition : Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), followed by this compound (1.0 equiv.), and the amine (1.2 equiv.).[6]
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[6]
-
Reaction : Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) in a preheated oil bath.[6]
-
Monitoring : Monitor the reaction by TLC or LC-MS until completion.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Experimental Protocol for Heck Reaction
This is a general procedure and conditions may vary based on the specific alkene.[11]
-
Reaction Setup : To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand if applicable (e.g., P(o-tol)₃, 2-10 mol%).
-
Reagent and Solvent Addition : Add the anhydrous solvent (e.g., DMF, acetonitrile), followed by the base (e.g., Et₃N, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).
-
Reaction : Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).
-
Monitoring : Monitor the reaction progress by TLC or GC-MS.
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification : Separate the organic layer, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to In-Vitro Biological Activity Assays for Pyrimidine Derivatives
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Its presence in the nucleobases of DNA and RNA highlights its fundamental role in biological systems. This has spurred the development and evaluation of a vast library of pyrimidine derivatives, revealing a broad spectrum of in-vitro activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This guide provides an objective comparison of common in-vitro assays used to evaluate the biological activities of pyrimidine derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Anticancer Activity Assays
Pyrimidine derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1][4] Their mechanisms often involve the inhibition of crucial enzymes and signaling pathways necessary for tumor growth.[1]
Quantitative Anticancer Data
The in-vitro cytotoxic effects of pyrimidine compounds are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for a selection of pyrimidine derivatives against various cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine (2d) | A549 (Lung) | < 50 | [5] |
| Pyrazolo[3,4-d]pyrimidines | LoVo (Colon) | 0.08 - 15.4 | [1] |
| Pyrazolo[3,4-d]pyrimidines | MCF-7 (Breast) | 0.15 - 25.8 | [1] |
| Pyrimidine-hydrazone hybrid (4) | A549 (Lung) | ~20 | [4][6] |
| Pyrimidine-hydrazone hybrid (7) | MCF-7 (Breast) | ~15 | [4][6] |
| Pyrimidopyrimidine (10b) | HCT-116 (Colorectal) | 1.43 | [7] |
| Pyrimidopyrimidine (10b) | MCF-7 (Breast) | 1.84 | [7] |
| Pyrimidopyrimidine (10c) | HEPG-2 (Hepatocellular) | 1.34 | [7] |
| N-benzyl derivative (2a) | HT-29 (Colon) | 8 | [8] |
| N-benzyl derivative (2a) | U-87 MG (Glioblastoma) | 5 | [8] |
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the principle that metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that can reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Pyrimidine derivatives (test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).[9][11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[10] Incubate the plate for 2 to 4 hours at 37°C.[9][12]
-
Formazan Solubilization: For adherent cells, carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.[9] For suspension cells, centrifuge the plate to pellet the cells before aspiration. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT Assay [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Bromopyrimidine Analogs as Potent Bone Anabolic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of 5-bromopyrimidine analogs, highlighting their structure-activity relationships (SAR) as promising bone anabolic agents. The content is based on extensive experimental data and aims to offer objective insights for professionals in drug discovery and development. The analogs discussed are primarily based on a 4,6-disubstituted-5-bromopyrimidine scaffold, which has been shown to promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway.
Introduction to 5-Bromopyrimidine Analogs in Drug Discovery
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the C5 position of the pyrimidine ring can significantly influence the compound's electronic properties and metabolic stability, often leading to enhanced biological activity. Recent research has explored the potential of 5-bromopyrimidine analogs as bone anabolic agents, offering a novel therapeutic approach for conditions like osteoporosis. This guide focuses on a series of N-(5-bromo-4,6-diarylpyrimidin-2-yl)amides and their precursors, elucidating how structural modifications impact their efficacy in promoting bone formation.
Quantitative Data Summary
The osteogenic potential of the synthesized 5-bromopyrimidine analogs was primarily evaluated by their ability to induce alkaline phosphatase (ALP) activity, a key marker of osteoblast differentiation, in calvarial osteoblast cells. The data is summarized in the tables below.
Table 1: In Vitro Alkaline Phosphatase (ALP) Activity of 2-Amino-4,6-disubstituted-5-bromopyrimidine Analogs
| Compound ID | R (at C4) | R' (at C6) | ALP Activity (pM) | Cell Viability (%) |
| 5a | 4-Bromophenyl | 2,4,5-Trimethoxyphenyl | 100 | ~95% |
| 5b | 4-Chlorophenyl | 2,4,5-Trimethoxyphenyl | 100 | ~85% |
| 5c | 4-Fluorophenyl | 2,4,5-Trimethoxyphenyl | >1000 | Not specified |
| 5d | 4-Methoxyphenyl | 2,4,5-Trimethoxyphenyl | >1000 | Not specified |
| 5e | p-Tolyl | 2,4,5-Trimethoxyphenyl | >1000 | Not specified |
| 5f | 4-Bromophenyl | 3,4,5-Trimethoxyphenyl | >1000 | Not specified |
Data synthesized from Rastogi et al. (2024).[1]
Table 2: In Vitro Alkaline Phosphatase (ALP) Activity of N-(5-bromo-4,6-diarylpyrimidin-2-yl)amide Analogs
| Compound ID | R (at C4) | R' (at C6) | Amide Chain | ALP Activity (pM) | Cell Viability (%) |
| 18a | 4-Bromophenyl | 2,4,5-Trimethoxyphenyl | Hexanamide | 1 | ~100% |
| 18b | 4-Bromophenyl | 2,4,5-Trimethoxyphenyl | Butanamide | 10 | ~100% |
| 18c | 4-Bromophenyl | 2,4,5-Trimethoxyphenyl | Propanamide | 100 | ~100% |
| 18d | 4-Chlorophenyl | 2,4,5-Trimethoxyphenyl | Hexanamide | 10 | ~98% |
| 18e | 4-Chlorophenyl | 2,4,5-Trimethoxyphenyl | Butanamide | 100 | ~98% |
Data synthesized from Rastogi et al. (2024).[1]
Structure-Activity Relationship (SAR) Analysis
The biological data reveals key structural features that govern the osteogenic activity of these 5-bromopyrimidine analogs:
-
Substitution at C4 and C6 of the Pyrimidine Ring: The nature of the aryl groups at the C4 and C6 positions is crucial for activity. Analogs with a 4-halophenyl group (bromo or chloro) at the C4 position and a 2,4,5-trimethoxyphenyl group at the C6 position (compounds 5a and 5b ) demonstrated the highest potency among the 2-amino precursors. Substitution of the 4-bromo or 4-chloro group with fluoro, methoxy, or methyl groups at the C4 position led to a significant decrease in activity. Similarly, changing the substitution pattern of the methoxy groups on the C6-phenyl ring from 2,4,5- to 3,4,5- (compound 5f ) was detrimental to the activity.
-
Acylation of the 2-Amino Group: A significant enhancement in potency was observed upon acylation of the 2-amino group. The introduction of an amide linkage with varying chain lengths dramatically increased the osteogenic activity.
-
Effect of the Amide Chain Length: The length of the acyl chain at the 2-amino position plays a critical role in the activity. The most potent compound, 18a , possesses a hexanamide chain. Shorter chain lengths, such as butanamide (18b ) and propanamide (18c ), resulted in a progressive decrease in potency. This suggests that the lipophilicity and the spatial orientation conferred by the hexanoyl chain are optimal for interaction with the biological target.
-
Combined Effect of Substituents: The combination of a 4-bromophenyl group at C4, a 2,4,5-trimethoxyphenyl group at C6, and a hexanamide group at the 2-amino position resulted in the most potent analog, 18a , with an exceptional activity at 1 pM.
Experimental Protocols
The synthesis of the 2-amino-5-bromo-4,6-diarylpyrimidine analogs was achieved through a multi-step process. First, the respective chalcones were synthesized and then cyclized with guanidine hydrochloride in the presence of a base to yield the pyrimidine core. Subsequent bromination afforded the final 5-bromo analogs.
The osteogenic potential of the synthesized compounds was assessed by measuring their effect on ALP activity in primary calvarial osteoblast cells.[1]
-
Cell Culture: Primary osteoblasts were isolated from neonatal mouse calvaria and cultured in a suitable medium.
-
Treatment: Cells were treated with various concentrations of the test compounds (ranging from 1 pM to 1 µM) for 48 hours. A known osteogenic agent, Medicarpin, was used as a positive control.
-
ALP Activity Measurement: After the treatment period, the cells were lysed, and the ALP activity in the cell lysate was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate. The absorbance was measured at 405 nm, and the ALP activity was calculated relative to the total protein content.[1]
The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Osteoblast cells were seeded in 96-well plates.
-
Compound Incubation: Cells were incubated with different concentrations of the pyrimidine analogs for a specified period.
-
MTT Addition and Incubation: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength. Cell viability was expressed as a percentage of the untreated control.
The in vivo osteogenic potential of the most potent compound (18a ) was evaluated in a drill-hole fracture defect model in BALB/c mice.[1]
-
Animal Model: A drill-hole injury was created in the femurs of the mice under anesthesia.
-
Compound Administration: The test compound was administered orally at a specified dosage (e.g., 5 mg/kg).
-
Analysis of Bone Formation: After a designated period, the animals were euthanized, and the femurs were harvested. Bone formation and regeneration in the defect area were analyzed using techniques such as micro-computed tomography (µCT) and histological staining.
Signaling Pathway and Experimental Workflow
The pro-osteogenic activity of these 5-bromopyrimidine analogs is mediated through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway.[1] BMP2 is a critical growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts.
The binding of BMP2 to its receptor complex on the cell surface leads to the phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor to upregulate the expression of osteogenic genes, such as Runt-related transcription factor 2 (RUNX2) and Type I collagen.[1][2][3][4][5]
Caption: BMP2/SMAD1 signaling pathway activated by 5-bromopyrimidine analogs.
The logical flow of the structure-activity relationship study is depicted in the following diagram.
Caption: Experimental workflow for the SAR study of 5-bromopyrimidine analogs.
Conclusion
The structure-activity relationship studies of 4,6-disubstituted-5-bromopyrimidine analogs have identified a novel class of potent bone anabolic agents. The key structural requirements for high potency include a 4-halophenyl group at the C4 position, a 2,4,5-trimethoxyphenyl group at the C6 position, and, most importantly, a hexanamide substituent at the 2-amino position of the pyrimidine core. The lead compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , demonstrated exceptional in vitro activity at a picomolar concentration and significant in vivo efficacy in promoting bone formation. The mechanism of action involves the upregulation of the BMP2/SMAD1 signaling pathway. These findings provide a strong foundation for the further development of this class of compounds as orally bioavailable therapeutics for the treatment of osteoporosis and other bone-related disorders.
References
- 1. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Coupling of Smad and Runx2 for Execution of the BMP2 Osteogenic Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMPR2-pSMAD1/5 signaling pathway regulates RUNX2 expression and impacts the progression of dedifferentiated chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Substituted Pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic data of several substituted pyrimidine compounds, offering insights into their three-dimensional structures. The information presented is supported by experimental data and includes detailed methodologies for the key experiments cited.
Comparative Crystallographic Data of Substituted Pyrimidines
The following table summarizes the key crystallographic parameters for a selection of substituted pyrimidine compounds, allowing for a direct comparison of their solid-state structures. These compounds have been chosen to represent a range of substitution patterns on the pyrimidine ring.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor | CCDC Number |
| 2,4,6-triaminopyrimidine dinitrate | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | 10.339(3) | 8.358(2) | 12.871(4) | 90 | 109.84(3) | 90 | Not Reported | 0.053 | 2173730[1] |
| 2-[(2,4-dimethylbenzyl)sulfanyl] pyrimidine-4,6-diamine | C₁₃H₁₆N₄S | Monoclinic | P2₁/c | 11.234(2) | 8.891(2) | 13.987(3) | 90 | 109.53(2) | 90 | Not Reported | 0.049 | 2431935[2] |
| 5-Fluorouracil | C₄H₃FN₂O₂ | Monoclinic | P2₁/n | 10.838(2) | 6.818(1) | 6.930(1) | 90 | 101.35(3) | 90 | Not Reported | Not Reported | 250467[3] |
| Trimethoprim | C₁₄H₁₈N₄O₃ | Triclinic | P-1 | 10.5085(3) | 10.5417(2) | 8.05869(13) | 101.23371(21) | 112.1787(3) | 112.6321(4) | Not Reported | Not Reported | Not Reported[4] |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | Monoclinic | C2/c | 14.155(3) | 4.026(1) | 12.023(2) | 90 | 111.45(3) | 90 | Not Reported | Not Reported | 702437[5] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures of substituted pyrimidine compounds typically follows a standardized workflow. The detailed methodology provided below is a synthesis of common practices in small-molecule X-ray crystallography.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for diffraction analysis.
-
Method: A common method is slow evaporation. The substituted pyrimidine compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.[6] The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Over time, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals. For example, in the case of 2,4,6-triaminopyrimidine dinitrate, pale-yellow crystals suitable for data collection were obtained after 15 days of slow evaporation at room temperature from an ethanol solution.[6]
2. Crystal Mounting:
-
Objective: To mount a selected crystal on the goniometer head of the diffractometer.
-
Method: A suitable single crystal is carefully selected under a microscope. The crystal is then mounted on a cryoloop or a glass fiber using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.
3. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations. For instance, the data for trimethoprim was collected using synchrotron radiation with a wavelength of 0.412826 Å.[4]
4. Data Processing:
-
Objective: To integrate the raw diffraction images and obtain a set of structure factors.
-
Method: The collected diffraction images are processed using specialized software. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of the reflections, and applying corrections for factors such as absorption and polarization.
5. Structure Solution and Refinement:
-
Objective: To determine the atomic positions in the crystal lattice and refine the structural model.
-
Method: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using full-matrix least-squares methods. This iterative process continues until the calculated and observed structure factors show the best possible agreement, as indicated by the R-factor.
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the logical workflow for determining the crystal structure of a substituted pyrimidine compound.
Caption: A logical workflow for the X-ray crystallography of substituted pyrimidine compounds.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Quality Control of 5-Bromo-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
The rigorous quality control of pharmaceutical intermediates is fundamental to ensuring the safety and efficacy of the final drug product. 5-Bromo-4,6-dimethoxypyrimidine is a key building block in the synthesis of various biologically active molecules.[1] This guide provides an objective comparison of principal analytical techniques for the quality control of this compound, offering supporting experimental data derived from analogous compounds and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques
The quality control of this compound relies on a suite of analytical methods to determine identity, purity, and the presence of any process-related impurities. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for specific aspects of quality control.
| Analytical Technique | Principle | Key Advantages | Key Limitations | Primary Applications |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, suitable for non-volatile and thermally labile compounds, excellent for purity and assay determination.[2] | Higher cost of instrumentation and solvents compared to some methods.[2] | Purity determination, quantitative assay, impurity profiling, stability testing. |
| GC-MS | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection and identification. | High separation efficiency for volatile compounds, provides structural information for impurity identification.[3] | Requires the analyte to be volatile and thermally stable; potential for degradation of thermally labile compounds.[3] | Analysis of volatile impurities and residual solvents. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. | Unambiguous structure elucidation, identification, and quantification of components in a mixture without the need for reference standards for every component.[4][5] | Lower sensitivity compared to chromatographic techniques, higher instrument cost. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). |
| FTIR Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds, which are characteristic of specific functional groups. | Rapid and non-destructive, provides information about the presence of specific functional groups.[6] | Limited use for quantification of impurities, provides less detailed structural information than NMR. | Identity confirmation, detection of functional group impurities. |
Data Presentation: Quantitative Comparison
The following tables summarize hypothetical yet representative quantitative data for the analysis of this compound using HPLC and GC-MS. These values are based on typical performance characteristics for the analysis of similar brominated pyrimidine derivatives.
Table 1: HPLC-UV Method - Purity and Impurity Analysis
| Parameter | This compound | Impurity A (e.g., 4,6-Dimethoxypyrimidine) | Impurity B (e.g., Dibromo-4,6-dimethoxypyrimidine) |
| Retention Time (min) | 8.5 | 5.2 | 12.1 |
| Peak Area (%) | 99.5 | 0.2 | 0.3 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL | 0.03 µg/mL |
Table 2: GC-MS Method - Volatile Impurity Analysis
| Parameter | This compound | Impurity C (e.g., Bromomethane) |
| Retention Time (min) | 10.2 | 2.5 |
| Mass-to-charge ratio (m/z) of major fragments | 218, 220 (M+), 203, 205, 175, 177 | 94, 96 |
| Concentration (ppm) | - | < 10 |
Table 3: NMR Spectroscopy - Structural Characterization
| Nucleus | Chemical Shift (δ, ppm) - Predicted | Multiplicity | Assignment |
| ¹H | ~8.5 | Singlet | H-2 |
| ~4.0 | Singlet | -OCH₃ | |
| ¹³C | ~170 | Singlet | C-4, C-6 |
| ~158 | Singlet | C-2 | |
| ~90 | Singlet | C-5 | |
| ~55 | Singlet | -OCH₃ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Objective: To determine the purity of this compound and quantify it against a reference standard.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards by diluting a stock solution of the this compound reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Objective: To identify and quantify volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Spectral Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts and coupling constants.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the described analytical techniques.
Caption: General workflow for HPLC analysis.
References
A Head-to-Head Battle for C-C Bond Formation: Sonogashira vs. Suzuki Reactions in Pyrimidine Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Sonogashira and Suzuki reactions—for the derivatization of pyrimidine scaffolds, offering insights into their respective strengths and optimal applications.
The pyrimidine motif is a privileged structure in a vast number of FDA-approved drugs and biologically active compounds, making its chemical modification a critical step in drug discovery and development.[1] Both the Sonogashira and Suzuki reactions are indispensable tools for forging new carbon-carbon bonds on this heterocyclic core, yet they offer distinct advantages and are suited for different synthetic strategies. The Sonogashira reaction introduces an alkynyl group, a versatile handle for further transformations, while the Suzuki reaction is a robust method for creating biaryl or vinyl-substituted pyrimidines.[1][2]
This guide presents a comparative analysis of these two reactions, supported by experimental data and detailed protocols, to aid chemists in selecting the most effective method for their specific synthetic goals.
Quantitative Data Summary: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the Sonogashira and Suzuki reactions on various pyrimidine substrates, drawing from published experimental data. This allows for a direct comparison of their performance in functionalizing the pyrimidine ring.
| Reaction Parameter | Sonogashira Coupling | Suzuki Coupling |
| Substrate | Halopyrimidines (I > Br > Cl) | Halopyrimidines (I > Br > Cl), Pyrimidine Boronic Acids/Esters |
| Coupling Partner | Terminal Alkynes | Boronic Acids/Esters |
| Typical Catalyst | Pd catalyst (e.g., PdCl₂(PPh₃)₂) with Cu(I) co-catalyst (e.g., CuI) | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) |
| Typical Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) |
| Typical Solvent | THF, DMF, Acetonitrile | 1,4-Dioxane/H₂O, Toluene, DMF |
| Reaction Temperature | Room Temperature to 100 °C | 60 °C to 120 °C |
| Reaction Time | 3 - 24 hours | 15 minutes (microwave) to 24 hours |
| Yields | Good to excellent (often >80%)[3] | Good to excellent (often >80%)[4] |
| Key Advantages | Introduction of a versatile alkynyl group, mild reaction conditions.[1] | Wide commercial availability of boronic acids, high functional group tolerance, robust for biaryl synthesis. |
| Key Disadvantages | Potential for alkyne homocoupling (Glaser coupling), requires an inert atmosphere.[5] | Potential for protodeboronation of the boronic acid, sometimes requires higher temperatures.[6] |
Reaction Mechanisms: A Visual Comparison
The catalytic cycles of the Sonogashira and Suzuki reactions, while both reliant on palladium, proceed through distinct mechanistic pathways. Understanding these differences is key to troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycles of the Sonogashira reaction.
The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle begins with the oxidative addition of the halopyrimidine to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide, which is formed in a separate copper cycle. Reductive elimination then yields the alkynylpyrimidine and regenerates the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
The Suzuki-Miyaura reaction proceeds through a single catalytic cycle.[9] The cycle is initiated by the oxidative addition of the halopyrimidine to the Pd(0) species. The subsequent transmetalation step involves the transfer of the organic group from a boronate complex (formed from the boronic acid and base) to the palladium center. Finally, reductive elimination affords the desired C-C coupled product and regenerates the active Pd(0) catalyst.[10]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for the Sonogashira and Suzuki coupling of halopyrimidines.
Protocol 1: Sonogashira Coupling of 5-Bromopyrimidine with a Terminal Alkyne[7]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.
-
After the reaction is complete, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of 5-Bromo-2-chloropyrimidine with an Arylboronic Acid[11]
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
1,4-Dioxane and water (4:1 v/v), degassed
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst to the vial.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: Making the Right Choice for Your Synthesis
Both the Sonogashira and Suzuki reactions are powerful and versatile methods for the functionalization of pyrimidines. The choice between them hinges on the desired final product and the overall synthetic strategy.
-
Choose the Sonogashira reaction when the introduction of an alkynyl moiety is desired. This group can serve as a valuable handle for subsequent transformations, such as click chemistry, cyclization reactions, or further cross-coupling reactions. The mild reaction conditions are also a significant advantage.
-
Opt for the Suzuki reaction for the robust and reliable synthesis of biaryl and vinyl-substituted pyrimidines. The wide availability of diverse boronic acids allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its tolerance of a broad range of functional groups makes it a workhorse in complex molecule synthesis.
Ultimately, a thorough understanding of the nuances of each reaction, including their mechanisms, substrate scope, and optimal conditions, will empower researchers to make informed decisions and efficiently advance their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira reaction | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Dimethoxypyrimidine and Other Substituted Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous biologically active compounds, including essential components of nucleic acids.[1] Strategic substitutions on the pyrimidine ring have paved the way for a vast array of therapeutic agents with diverse pharmacological activities.[1] This guide provides an objective comparison of the biological activity of dimethoxypyrimidine derivatives against other substituted pyrimidines, supported by experimental data, to inform further research and drug development endeavors.
Anticancer Activity
Pyrimidine derivatives exhibit a broad spectrum of anticancer activities by targeting various mechanisms within cancer cells, such as inhibiting essential enzymes like kinases and interfering with cell signaling pathways.[2]
A series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, which are derivatives of 2,4-dimethoxypyrimidine, were synthesized and evaluated for their antiproliferative activity against a panel of six human tumor cell lines.[3][4] The half-maximal growth inhibition (GI₅₀) values for the most active of these compounds are presented below, alongside other substituted pyrimidine derivatives for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Dimethoxypyrimidine Derivative | 4h (2,4-dimethoxy-THPQ derivative) | A549 (Lung) | 7.9 | [4] |
| 4o (2,4-dimethoxy-THPQ derivative) | A549 (Lung) | 8.1 | [4] | |
| 4q (2,4-dimethoxy-THPQ derivative) | HCT-15 (Colon) | 7.5 | [4] | |
| 4v (2,4-dimethoxy-THPQ derivative) | A549 (Lung) | 7.2 | [4] | |
| Diaminopyrimidine Derivative | Compound 9k | A549 (Lung) | 2.14 | [5] |
| Compound 13f | A549 (Lung) | 1.98 | [5] | |
| Pyrido[2,3-d]pyrimidine Derivative | Compound I | MCF-7 (Breast) | Not specified | [6] |
| Thiazolo[4,5-d]pyrimidine Derivative | Compound 3b | A375 (Melanoma) | Not specified | [7] |
Structure-Activity Relationship (SAR) Insights: The position and nature of substituents on the pyrimidine ring significantly influence the anticancer activity. For instance, the introduction of a 2,4-diaminopyrimidine core has been a successful strategy in developing potent antitumor agents.[5] Furthermore, fusing the pyrimidine ring with other heterocyclic systems, such as in the case of pyrido[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines, has led to compounds with significant cytotoxic effects.[2][7] The dimethoxypyrimidine derivatives, while showing activity, appear to be less potent in the cited examples compared to some diaminopyrimidine counterparts.
Antimicrobial Activity
Pyrimidine derivatives have been extensively investigated for their antibacterial and antifungal properties.[8] The presence of different functional groups on the pyrimidine core can lead to broad-spectrum antimicrobial agents.
Below is a comparison of the Minimum Inhibitory Concentration (MIC) values for various substituted pyrimidine derivatives against different microbial strains.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Dihydropyrimidine Derivative | Compound C6 | E. coli | 32 | [8] |
| Compound C22 | P. aeruginosa | 32 | [8] | |
| Compound C6 | S. aureus | 64 | [8] | |
| Compound C22 | S. aureus | 64 | [8] | |
| Not Specified | C. albicans | 32 | [8] | |
| Thiadiazole-substituted Pyrimidine | Not Specified | S. aureus | Not specified | [9] |
| Triazole-substituted Pyrimidine | Not Specified | S. aureus | Not specified | [10] |
Structure-Activity Relationship (SAR) Insights: For dihydropyrimidine derivatives, the nature of the substituent at the C-4 position plays a crucial role in their antimicrobial activity. Compounds with a phenyl ring substituted with an electron-withdrawing group at this position have shown potent activity.[8] The lipophilicity of the molecule also appears to contribute to higher inhibitory activity against Gram-negative bacteria.[8] While specific data for dimethoxypyrimidine derivatives is limited in the reviewed literature, the general principles of SAR suggest that the electronic and steric properties of the methoxy groups would influence their interaction with microbial targets.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[11] Some pyrimidines have shown selective inhibition of COX-2, which is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[12][13]
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for COX-1 and COX-2 inhibition by different pyrimidine derivatives.
| Compound Class | Specific Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
| Pyrimidine Derivative | L1 | >250 | 12.5 ± 1.1 | >20 | [12][13] |
| L2 | 189.3 ± 14.2 | 11.9 ± 0.9 | 15.9 | [12][13] | |
| Reference Drug | Piroxicam | 10.1 ± 0.8 | 15.6 ± 1.2 | 0.65 | [12][13] |
| Meloxicam | 240.5 ± 19.8 | 10.8 ± 0.9 | 22.3 | [12][13] |
Structure-Activity Relationship (SAR) Insights: The reviewed literature indicates that certain pyrimidine derivatives can achieve high selectivity for COX-2, comparable to the established drug meloxicam.[12][13] The structural features that confer this selectivity are a key area of investigation in the development of new anti-inflammatory agents. The larger binding pocket of the COX-2 active site compared to COX-1 allows for the design of molecules that can selectively bind to and inhibit COX-2.[14]
Enzyme Inhibitory Activity
The biological activities of many pyrimidine derivatives stem from their ability to inhibit specific enzymes. Kinases are a major class of enzymes targeted by pyrimidine-based inhibitors, particularly in the context of cancer therapy.
The table below shows the IC₅₀ values of various pyrimidine derivatives against different kinases.
| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative | 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine | PI4-kinase type II | 100000.0 | [15] |
| Pyrido[2,3-d]pyrimidine Derivative | Not Specified | mTOR | Not specified | [16] |
| Not Specified | PI3Kα | Not specified | [16] | |
| Thienopyrimidine Derivative | Not Specified | Aurora kinases | Not specified | [17] |
Structure-Activity Relationship (SAR) Insights: The pyrimidine core serves as a versatile scaffold for the design of kinase inhibitors. Substitutions at various positions of the pyrimidine ring can be tailored to achieve high potency and selectivity for specific kinases. For example, the dimethoxyphenyl substituent in the pyrazolo[1,5-a]pyrimidine derivative is a key feature for its interaction with PI4-kinase type II.[15] The development of selective inhibitors for kinases like mTOR, PI3Kα, and Aurora kinases is an active area of research, with pyrimidine derivatives playing a prominent role.[16][17]
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT stock solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 540 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well is inoculated with the bacterial or fungal suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.
-
Reaction Mixture Preparation: A reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (COX-1 or COX-2) is prepared.
-
Inhibitor Addition: The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture and pre-incubated.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Colorimetric Measurement: The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength.
-
IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve of percentage inhibition versus compound concentration.[14]
Visualizations
Caption: General experimental workflow for the development and evaluation of novel pyrimidine derivatives.
Caption: Logical relationship illustrating the Structure-Activity Relationship (SAR) concept for pyrimidine derivatives.
Caption: Simplified signaling pathway of PIM-1 kinase, a target for some anticancer pyrimidine derivatives.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5- b ]quinolin-6(7 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04669E [pubs.rsc.org]
- 4. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and comparing the antibacterial activities of pyrimidine derivatives | Semantic Scholar [semanticscholar.org]
- 10. ias.ac.in [ias.ac.in]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI4-kinase type II Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4,6-dimethoxypyrimidine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 5-Bromo-4,6-dimethoxypyrimidine should be treated as hazardous waste and disposed of through a licensed environmental waste management service. Under no circumstances should it be discarded down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information. Based on available safety information for this compound and similar halogenated pyrimidines, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Skin Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
In the event of exposure, follow these first-aid measures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
For a comprehensive understanding of this compound's physical and chemical properties, refer to the table below.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O₂ |
| Molecular Weight | 219.04 g/mol |
| CAS Number | 4319-77-1 |
| Appearance | Solid |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in compliance with local, state, and federal regulations for hazardous waste.
Waste Identification and Segregation
All waste containing this compound, including contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), must be classified as hazardous waste . As a halogenated organic compound, it is imperative to segregate this waste from non-halogenated materials to ensure proper disposal and to prevent chemical reactions.
Waste Collection and Container Requirements
-
Solid Waste: Collect any solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes unused compounds and contaminated disposables.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated container for halogenated organic solvent waste .
-
Container Specifications: Waste containers must be made of a compatible material (e.g., polyethylene), be in good condition with a secure, leak-proof lid, and be kept closed when not in use.
Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The appropriate hazard pictograms (e.g., irritant).
-
The date when the first waste was added to the container (accumulation start date).
Temporary Storage
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be inspected regularly for any signs of leakage or container degradation.
Final Disposal
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. The preferred method of disposal for halogenated organic compounds is high-temperature incineration in a specially equipped facility.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for 5-Bromo-4,6-dimethoxypyrimidine
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-4,6-dimethoxypyrimidine was not located. The following guidance is based on the safety protocols for structurally similar pyrimidine derivatives. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use. This guide is intended for researchers, scientists, and drug development professionals.
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin, eye, and respiratory irritation. Ingestion may also be harmful.[1] A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety goggles with side-shields | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves are recommended.[3] |
| Body Protection | Laboratory coat | Standard laboratory coat to protect skin and clothing.[3] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended if dust or aerosols are generated.[3] |
Operational Plan: Step-by-Step Handling
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Preparation and Handling:
-
All handling of the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[5]
-
Use appropriate tools for handling, such as a spatula and weighing paper.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling.
3. Accidental Release Measures:
-
In case of a spill, ensure adequate ventilation and wear appropriate PPE.[2][5]
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal.[1][6]
-
Avoid generating dust during cleanup.[2]
-
Prevent the chemical from entering drains or the environment.[5]
First Aid Measures
Immediate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.
-
Waste Segregation: Segregate halogenated organic waste from other waste streams.
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][6] Do not dispose of this chemical down the drain or in regular trash.[2][5]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
